RGT-018
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H24F3N7O2 |
|---|---|
分子量 |
535.5 g/mol |
IUPAC 名称 |
5-[4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-2-methyl-6-morpholin-4-yl-7-oxopyrido[4,3-d]pyrimidin-8-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C27H24F3N7O2/c1-15(19-4-3-5-20(23(19)28)25(29)30)33-26-21-14-37(36-8-10-39-11-9-36)27(38)22(24(21)34-16(2)35-26)17-6-7-18(12-31)32-13-17/h3-7,13-15,25H,8-11H2,1-2H3,(H,33,34,35)/t15-/m1/s1 |
InChI 键 |
HRMKBFIINYRRDO-OAHLLOKOSA-N |
产品来源 |
United States |
Foundational & Exploratory
RGT-018: A Deep Dive into the Mechanism of Action in KRAS-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor progression in a significant portion of non-small cell lung, colorectal, and pancreatic cancers.[1][2] For decades, KRAS was considered an "undruggable" target. However, the recent development of targeted therapies has marked a new era in precision oncology. RGT-018 is an emerging, potent, and selective inhibitor of Son of Sevenless 1 (SOS1), a key guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in KRAS-mutant cancers, presenting key preclinical data, detailed experimental methodologies, and visualizations of the underlying biological pathways.
Core Mechanism of Action: Inhibition of the SOS1-KRAS Interaction
This compound functions by disrupting the protein-protein interaction between SOS1 and KRAS.[1][2] SOS1 facilitates the exchange of GDP for GTP on KRAS, a critical step in its activation.[1][2] By binding to the catalytic pocket of SOS1, this compound prevents this nucleotide exchange, effectively locking KRAS in its inactive, GDP-bound state.[1] This mode of action is pan-KRAS, meaning it is effective against various KRAS mutations, not just a specific subtype like G12C.[1][2]
The inhibition of SOS1 by this compound leads to the suppression of downstream signaling through the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT pathways, which are crucial for the proliferation and survival of KRAS-driven cancer cells.[1]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Assay | Cell Line / Target | KRAS Mutation | IC50 (nM) | Reference |
| KRAS:SOS1 Interaction | KRASG12D | G12D | 8 | [2] |
| KRAS:SOS1 Interaction | KRASG12C | G12C | 19 | [2] |
| pERK Inhibition | H358 (NSCLC) | G12C | 10 | [2] |
| pERK Inhibition | MIA PaCa-2 (Pancreatic) | G12C | 9 | [2] |
| 3D Cell Growth | H358 (NSCLC) | G12C | 36 | [2] |
| 3D Cell Growth | MIA PaCa-2 (Pancreatic) | G12C | 44 | [2] |
| 3D Cell Growth | Panel of NSCLC, Pancreatic, and Colorectal Cancer Cells | Various | 30 - 800 | [2][3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) | Reference |
| MIA PaCa-2 | This compound | 100 | Significant reduction in tumor volume | [3][4] |
| H358 | This compound | 100 | Significant reduction in tumor volume | [3][4] |
| MIA PaCa-2 | This compound + Trametinib (MEK inhibitor) | <0.1 µM (this compound), <1 nM (Trametinib) | Enhanced anti-proliferative effect | [3][4] |
| H358 | This compound + Sotorasib (KRAS G12C inhibitor) | 60 nM (this compound) | Enhanced anti-proliferative effect | [3][4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the mechanism of action of this compound is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general workflow for evaluating this compound's efficacy.
Caption: this compound inhibits SOS1, preventing KRAS activation and downstream signaling.
Caption: Workflow for preclinical evaluation of this compound in KRAS-mutant cancers.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.
Protocol 1: 3D Cell Proliferation Assay (Spheroid Model)
Objective: To determine the effect of this compound on the growth of KRAS-mutant cancer cells in a three-dimensional culture system.
Materials:
-
KRAS-mutant cancer cell lines (e.g., H358, MIA PaCa-2)
-
Appropriate cell culture medium
-
Ultra-low attachment spheroid microplates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in culture medium at a concentration of 2.5 x 104 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate spheroid formation.
-
Incubate at 37°C, 5% CO2 for 72 hours to allow for spheroid formation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove 50 µL of medium from each well and replace with 50 µL of the appropriate this compound dilution or vehicle control (DMSO).
-
Incubate for an additional 72-120 hours.
-
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for Phospho-ERK (pERK)
Objective: To assess the inhibition of KRAS downstream signaling by this compound by measuring the levels of phosphorylated ERK.
Materials:
-
KRAS-mutant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-pERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize pERK levels to total ERK.
-
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for a broad range of KRAS-driven cancers. Its mechanism of action, centered on the inhibition of the SOS1-KRAS interaction, offers a pan-KRAS inhibitory approach with the potential for both monotherapy and combination therapies. The preclinical data to date demonstrates potent and selective activity, leading to the suppression of oncogenic signaling and tumor growth. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with KRAS-mutant malignancies. The development of resistance to targeted therapies remains a challenge, and future studies should explore potential resistance mechanisms to this compound and strategies to overcome them.
References
RGT-018: A Selective SOS1 Inhibitor for KRAS-Driven Cancers - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival. For decades, KRAS was considered "undruggable" due to its challenging molecular structure. The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a critical upstream activator of KRAS. SOS1 facilitates the exchange of GDP for GTP on KRAS, switching it to its active, signal-transducing state. Inhibition of the SOS1-KRAS interaction presents a promising therapeutic strategy to indirectly target KRAS-driven cancers. This whitepaper provides a detailed technical overview of RGT-018, a potent, selective, and orally bioavailable small molecule inhibitor of SOS1. We will delve into its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this promising therapeutic candidate.
Introduction: The Rationale for Targeting SOS1 in KRAS-Driven Cancers
KRAS mutations are highly prevalent in some of the most aggressive cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] The development of direct KRAS inhibitors, such as sotorasib (B605408) and adagrasib, has been a significant breakthrough for patients with the KRAS G12C mutation.[1] However, the efficacy of these agents can be limited by both intrinsic and acquired resistance mechanisms. Furthermore, a large patient population with non-G12C KRAS mutations remains without effective targeted therapies.
This unmet medical need has driven the exploration of alternative therapeutic strategies. One such approach is the inhibition of SOS1, a key activator of both wild-type and mutant KRAS.[2][3] By preventing the SOS1-mediated conversion of KRAS-GDP to KRAS-GTP, SOS1 inhibitors can effectively dampen the entire KRAS signaling cascade, offering a pan-KRAS inhibitory effect.[2][3] this compound has been developed as a potent and selective SOS1 inhibitor with the potential to treat a broad range of KRAS-driven malignancies, both as a monotherapy and in combination with other targeted agents.[2][4]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that binds to the catalytic pocket of SOS1, thereby directly blocking its interaction with KRAS.[2] This prevents the exchange of GDP for GTP on KRAS, locking it in an inactive state. The subsequent suppression of KRAS activation leads to the downregulation of downstream signaling pathways, primarily the MAPK (RAS-RAF-MEK-ERK) pathway, which is crucial for cancer cell proliferation and survival.[2][3]
Below is a diagram illustrating the role of SOS1 in the KRAS signaling pathway and the mechanism of inhibition by this compound.
Caption: SOS1-KRAS Signaling Pathway and this compound Inhibition.
Preclinical Data
The preclinical development of this compound has demonstrated its potency, selectivity, and anti-tumor activity in a variety of in vitro and in vivo models of KRAS-driven cancers.
Biochemical and In Vitro Activity
This compound potently blocks the interaction between SOS1 and KRAS with high selectivity for SOS1 over the related SOS2.[2] This translates to effective inhibition of KRAS signaling and cell proliferation in a broad range of cancer cell lines harboring various KRAS mutations.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| Biochemical Assay (SOS1:KRAS Interaction) | KRAS G12D | G12D | 8 | [5] |
| Biochemical Assay (SOS1:KRAS Interaction) | KRAS G12C | G12C | 19 | [5] |
| pERK Inhibition | H358 (NSCLC) | G12C | 10 | [5] |
| pERK Inhibition | MIA PaCa-2 (Pancreatic) | G12C | 9 | [5] |
| 3D Cell Growth | H358 (NSCLC) | G12C | 36 | [5] |
| 3D Cell Growth | MIA PaCa-2 (Pancreatic) | G12C | 44 | [5] |
| 3D Cell Growth | Panel of NSCLC, Pancreatic, Colorectal Cancer Cells | Various | 30 - 800 | [1] |
In Vivo Efficacy
Oral administration of this compound has been shown to inhibit tumor growth and suppress KRAS signaling in xenograft models of KRAS-driven cancers.[2] Notably, this compound has demonstrated significant anti-tumor activity both as a single agent and in combination with other targeted therapies, such as MEK and KRAS G12C inhibitors.[2][4]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| NSCLC | H358 | This compound | 25, 50, 100 mg/kg (oral, QD) | Dose-dependent inhibition | [2] |
| Pancreatic | MIA PaCa-2 | This compound | 25, 50, 100 mg/kg (oral, QD) | Dose-dependent inhibition | [2] |
| NSCLC | H358 | This compound + Sotorasib | 100 mg/kg (this compound) | Significant tumor regression | [2] |
| Pancreatic | MIA PaCa-2 | This compound + Trametinib | 100 mg/kg (this compound) | Significant tumor regression | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Biochemical SOS1:KRAS Interaction Assay
This assay is designed to quantify the ability of a test compound to disrupt the interaction between SOS1 and KRAS proteins.
Caption: Workflow for the Biochemical SOS1:KRAS Interaction Assay.
Protocol:
-
Recombinant human SOS1 and KRAS (e.g., KRAS G12D or G12C) proteins are purified.
-
A detection method such as AlphaScreen or Homogeneous Time-Resolved Fluorescence (HTRF) is utilized, where one protein is tagged with a donor bead/fluorophore and the other with an acceptor.
-
This compound is serially diluted and incubated with the recombinant proteins.
-
In the absence of an inhibitor, the interaction between SOS1 and KRAS brings the donor and acceptor beads/fluorophores into proximity, generating a signal.
-
This compound disrupts this interaction, leading to a decrease in the signal.
-
The concentration of this compound that inhibits 50% of the signal (IC50) is calculated.
3D Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cells cultured in a three-dimensional spheroid model, which more closely mimics the in vivo tumor microenvironment.
Protocol:
-
Cancer cell lines (e.g., H358, MIA PaCa-2) are seeded in ultra-low attachment plates to promote spheroid formation.
-
Spheroids are allowed to form and grow for a defined period.
-
Spheroids are then treated with a dilution series of this compound for a specified duration (e.g., 3-7 days).
-
Cell viability within the spheroids is measured using a luminescent or fluorescent readout, such as CellTiter-Glo® 3D.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of cell growth, is determined.
Western Blot for pERK Inhibition
This technique is used to measure the levels of phosphorylated ERK (pERK), a key downstream effector of the KRAS signaling pathway, to confirm target engagement and pathway inhibition by this compound.
Caption: Workflow for Western Blot Analysis of pERK.
Protocol:
-
KRAS-mutant cancer cells are treated with various concentrations of this compound for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A chemiluminescent substrate is applied, and the resulting signal is detected.
-
The membrane is often stripped and re-probed for total ERK and a loading control (e.g., GAPDH, β-actin) for normalization.
Mouse Xenograft Models
In vivo efficacy of this compound is evaluated in immunodeficient mice bearing tumors derived from human cancer cell lines.
Protocol:
-
Human cancer cells (e.g., H358, MIA PaCa-2) are subcutaneously injected into immunodeficient mice (e.g., nude or NSG mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (vehicle control, this compound at various doses, combination therapies).
-
This compound is administered orally, typically once daily (QD).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pERK).
-
Animal body weight is monitored as an indicator of toxicity.
Future Directions and Conclusion
This compound has demonstrated a promising preclinical profile as a potent and selective SOS1 inhibitor. Its ability to inhibit the proliferation of a broad range of KRAS-driven cancer cells and to synergize with other targeted agents highlights its potential as a versatile therapeutic option. The robust in vivo efficacy observed in xenograft models further supports its clinical development.
Future research will likely focus on:
-
Clinical Trials: Evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring KRAS mutations.
-
Combination Strategies: Further exploring rational combination therapies to overcome resistance and enhance anti-tumor activity.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
References
RGT-018: A Pan-KRAS Inhibitor Targeting the SOS1 Signaling Axis
An In-depth Technical Guide on the Mechanism and Preclinical Efficacy of RGT-018 in Suppressing KRAS Signaling Pathways
Executive Summary
KRAS is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] While direct KRAS inhibitors like sotorasib (B605408) and adagrasib have been approved for the KRAS G12C mutation, there remains a significant need for therapies that can target a broader range of KRAS mutations (pan-KRAS inhibitors).[1] An emerging and promising strategy is the inhibition of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that is a key activator of KRAS.[1][2] this compound is a potent, selective, and orally bioavailable small molecule inhibitor of SOS1.[1][3] By disrupting the SOS1-KRAS interaction, this compound locks KRAS in its inactive state, leading to the suppression of downstream oncogenic signaling.[4] Preclinical data demonstrate that this compound inhibits the proliferation of a wide spectrum of KRAS-driven cancer cells, suppresses tumor growth in xenograft models, and shows synergistic activity when combined with other targeted agents.[1][5] This document provides a detailed overview of the mechanism, preclinical data, and experimental methodologies related to this compound.
Mechanism of Action: SOS1 Inhibition
SOS1 facilitates the activation of KRAS by promoting the exchange of GDP (guanosine diphosphate) for GTP (guanosine triphosphate).[2][4] The GTP-bound form of KRAS is the active "on" state, which subsequently triggers downstream pro-survival and proliferative signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4]
This compound functions by binding to the catalytic pocket of SOS1, directly blocking its interaction with KRAS.[4][5] This preventative action keeps KRAS locked in its inactive, GDP-bound "off" state, thereby inhibiting its activation regardless of the specific KRAS mutation.[4] This mode of action provides a pan-KRAS inhibitory effect and has the potential to overcome resistance mechanisms seen with mutation-specific inhibitors.[4][6]
Caption: Mechanism of this compound action on the KRAS signaling pathway.
Preclinical Efficacy Data
This compound has demonstrated potent and selective activity in a range of preclinical assays.
Biochemical and Cellular Activity
This compound potently inhibits the SOS1:KRAS interaction and shows strong anti-proliferative effects across various KRAS-mutant cancer cell lines.[6][7] The compound effectively suppresses pERK levels, a key biomarker of MAPK pathway activation.[6]
| Assay Type | Target / Cell Line | Mutation | IC50 Value (nmol/L) | Reference |
| Biochemical | SOS1 / KRASG12D | G12D | 8 | [6][7] |
| SOS1 / KRASG12C | G12C | 19 | [6] | |
| pERK Inhibition | H358 (NSCLC) | G12C | 10 | [6] |
| MIA PaCa-2 (Pancreatic) | G12C | 9 | [6] | |
| 3D Cell Growth | H358 (NSCLC) | G12C | 36 | [6] |
| MIA PaCa-2 (Pancreatic) | G12C | 44 | [6] | |
| Panel of KRAS Mutant Lines | G12, G13, SOS1, EGFR | 30 - 633 | [6] |
In Vivo Xenograft Studies
Oral administration of this compound led to significant tumor growth inhibition in mouse xenograft models of non-small cell lung cancer (H358) and pancreatic cancer (MIA PaCa-2).[5] The studies highlighted both monotherapy and combination therapy efficacy.[5][8]
| Model | Cancer Type | Dosing Schedule | Key Findings | Reference |
| H358 Xenograft | NSCLC | 12.5, 25, 50, 100 mg/kg (p.o., QD) | Dose-dependent inhibition of pERK levels (20-60%). Significant tumor growth inhibition as a single agent. | [5][6] |
| MIA PaCa-2 Xenograft | Pancreatic | 100 mg/kg (p.o., QD) | Significant reduction in tumor volume as a monotherapy. | [5][8] |
| Combination Studies | NSCLC, Pancreatic | This compound + MEK or KRASG12C Inhibitors | Profound tumor regression observed, superior to single-agent activity. | [5][9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize this compound.
Western Blot for pERK Inhibition
This protocol describes the measurement of phosphorylated ERK (pERK) to assess the inhibition of the MAPK signaling pathway in cancer cells treated with this compound.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
Investigating the Anti-Tumor Effects of RGT-018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGT-018 is a potent, selective, and orally bioavailable small-molecule inhibitor of Son of Sevenless 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor for KRAS.[1][2][3] In preclinical studies, this compound has demonstrated significant anti-tumor activity by disrupting the SOS1-KRAS interaction, thereby inhibiting the activation of the KRAS oncogene.[4] This leads to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival.[4] This technical guide provides an in-depth overview of the anti-tumor effects of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the SOS1-KRAS axis.
Mechanism of Action: Inhibition of the SOS1-KRAS Interaction
KRAS is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][5] The protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The activation of KRAS is facilitated by guanine nucleotide exchange factors (GEFs), with SOS1 being a key activator.[1][6]
This compound functions by binding to the catalytic pocket of SOS1, preventing its interaction with KRAS.[7] This inhibition locks KRAS in its inactive, GDP-bound state, effectively blocking the activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4] By targeting an upstream activator, this compound offers a pan-KRAS inhibitory strategy, with potential applicability across a wide range of KRAS mutations.[1][6]
Preclinical Efficacy Data
The anti-tumor activity of this compound has been evaluated through a series of in vitro and in vivo studies.
In Vitro Activity
This compound demonstrates potent and selective inhibition of the KRAS:SOS1 interaction and robust anti-proliferative effects across a panel of KRAS-driven cancer cell lines.[1][3]
| Assay Type | Target/Cell Lines | Endpoint | Result | Reference |
| Biochemical Assay | KRAS:SOS1 Interaction | IC50 | 8 nM | [5] |
| Kinase Selectivity | Panel of 330 Kinases | % Inhibition at 1 µM | <80% inhibition | [8] |
| 3D Cell Proliferation | Panel of NSCLC, Pancreatic, and Colorectal Cancer Cells (KRAS-mutant) | IC50 | 30 - 633 nM | [3][8] |
| 3D Cell Proliferation | A375 Melanoma Cells (KRAS non-driven) | Activity | Inactive | [8] |
Furthermore, this compound exhibits synergistic anti-proliferative activity when combined with inhibitors of key downstream effectors or parallel pathways, such as MEK, KRASG12C, EGFR, and CDK4/6 inhibitors.[1][7]
In Vivo Efficacy
Oral administration of this compound leads to dose-dependent tumor growth inhibition in xenograft models of human cancers.[3]
| Model | Cancer Type | Dosing | Outcome | Reference |
| MIA PaCa-2 Xenograft | Pancreatic Cancer | 25, 50, 100 mg/kg (p.o., q.d.) | Significant tumor growth inhibition | [7] |
| H358 Xenograft | Non-Small Cell Lung Cancer | 25, 50, 100 mg/kg (p.o., q.d.) | Significant tumor growth inhibition | [7] |
| MIA PaCa-2 Xenograft | Pancreatic Cancer | 100 mg/kg this compound + Trametinib (MEKi) | Enhanced tumor regression vs single agents | [8] |
| H358 Xenograft | Non-Small Cell Lung Cancer | 12.5, 25, 50 mg/kg this compound + Sotorasib (KRASG12Ci) | Profound tumor regression | [7][8] |
In these in vivo models, this compound treatment was well-tolerated and led to the suppression of KRAS signaling in tumor tissues, as evidenced by reduced levels of phosphorylated ERK (pERK).[7][8]
Experimental Protocols & Methodologies
The following sections describe the general methodologies employed in the preclinical evaluation of this compound.
3D Cell Proliferation Assays
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in cancer cell lines.
-
Methodology:
-
Cell Culture: A panel of KRAS-driven cancer cell lines (e.g., H358, MIA PaCa-2) are cultured in appropriate media.[3]
-
Seeding: Cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.
-
Treatment: Spheroids are treated with a serial dilution of this compound, either as a single agent or in combination with other inhibitors.
-
Incubation: Plates are incubated for a period of 3-5 days to allow for cell growth.[3][7]
-
Viability Assessment: Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo® 3D).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Western Blot for pERK Levels
-
Objective: To assess the inhibition of KRAS pathway signaling by measuring the levels of phosphorylated ERK.
-
Methodology:
-
Treatment: Cancer cells or tumor tissues from xenograft models are treated with this compound for a specified duration.
-
Lysis: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified to determine the ratio of pERK to total ERK.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.
-
Methodology:
-
Cell Implantation: Human cancer cells (e.g., MIA PaCa-2, H358) are subcutaneously injected into immunocompromised mice.[8]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Randomization: Mice are randomized into treatment groups (vehicle control, this compound single agent at various doses, combination therapy).
-
Dosing: this compound is administered orally, typically once daily (q.d.), for a specified treatment period (e.g., 28-38 days).[7]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.[7]
-
Endpoint: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for pERK).[7]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed using methods such as one-way ANOVA.[7]
-
Conclusion
This compound is a promising, orally bioavailable SOS1 inhibitor with potent anti-tumor effects demonstrated in a range of preclinical models. By effectively suppressing the activity of the KRAS oncogene, it represents a valuable therapeutic strategy for a broad population of patients with KRAS-driven cancers.[1] Its efficacy, both as a monotherapy and in combination with other targeted agents, warrants further clinical investigation.[1][3]
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
RGT-018: A Pan-KRAS Inhibitory Strategy via Potent and Selective SOS1 Blockade
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The KRAS oncogene, frequently mutated in prevalent cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer, has long been a challenging target for therapeutic intervention. While the development of inhibitors specific to the KRAS G12C mutation has marked a significant advancement, the need for therapies effective against a broader range of KRAS mutations remains a critical unmet need. RGT-018 emerges as a promising solution, functioning as a potent and selective inhibitor of the Son of Sevenless 1 (SOS1), a key guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS. By preventing the SOS1-mediated conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state, this compound effectively acts as a pan-KRAS inhibitor, demonstrating broad activity across various KRAS-driven cancer models. This document provides a comprehensive technical overview of the preclinical data and methodologies supporting the development of this compound.
Mechanism of Action: Indirect Pan-KRAS Inhibition through SOS1
This compound is not a direct inhibitor of the KRAS protein itself. Instead, it targets SOS1, a crucial upstream activator in the KRAS signaling cascade.[1][2][3][4][5] SOS1 facilitates the exchange of GDP for GTP on KRAS, a pivotal step for its activation.[1][2][3][6] By binding to the catalytic pocket of SOS1, this compound blocks the interaction between SOS1 and KRAS.[1][2] This action effectively traps KRAS in its inactive, GDP-bound conformation, thereby inhibiting downstream signaling through pathways critical for cancer cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[6] This mechanism allows this compound to be effective against a wide spectrum of KRAS mutations.[6]
Quantitative Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of the KRAS:SOS1 interaction with high selectivity over the related protein SOS2.[1][2][3]
| Assay | Target | IC50 (nmol/L) | Selectivity |
| Biochemical Interaction Assay | KRAS G12D :SOS1 | 8 | >5,000-fold vs. SOS2 |
| Biochemical Interaction Assay | KRAS G12C :SOS1 | 19 | - |
Table 1: Biochemical Potency and Selectivity of this compound.
Cellular Activity
This compound effectively inhibits KRAS signaling and the proliferation of a broad range of KRAS-driven cancer cell lines.[1][2][3]
| Cell Line | Cancer Type | KRAS Mutation | pERK Inhibition IC50 (nmol/L) | 3D Growth Inhibition IC50 (nmol/L) |
| H358 | NSCLC | G12C | 10 | 36 |
| MIA PaCa-2 | Pancreatic | G12C | 9 | 44 |
Table 2: Cellular Activity of this compound in KRAS G12C Mutant Cancer Cell Lines.
Further studies demonstrated the anti-proliferative activity of this compound across a wider panel of cancer cell lines with various KRAS mutations, with IC50 values generally ranging from 0.03 to 0.8 µM in 3D cell antiproliferation assays.[4]
In Vivo Efficacy
Oral administration of this compound led to significant tumor growth inhibition in xenograft models of KRAS-driven cancers.[1]
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o., QD) | Outcome |
| H358 | NSCLC | 25, 50, 100 | Dose-dependent tumor growth inhibition. |
| MIA PaCa-2 | Pancreatic | 25, 50, 100 | Dose-dependent tumor growth inhibition. |
Table 3: In Vivo Efficacy of this compound Monotherapy in Xenograft Models.
Combination Therapy Potential
The anti-proliferative activity of this compound is enhanced when combined with other targeted agents.[1][2][3] Preclinical data supports the combination of this compound with MEK inhibitors, KRAS G12C inhibitors, EGFR inhibitors, and CDK4/6 inhibitors.[1][2][3] In vivo, combinations with MEK or KRAS G12C inhibitors resulted in significant tumor regression.[1][2][3] Notably, this compound has also shown the ability to overcome resistance to approved KRAS G12C inhibitors that is caused by acquired KRAS mutations.[1][2][3]
Experimental Protocols
Biochemical SOS1:KRAS Interaction Assay
-
Objective: To determine the in vitro potency of this compound in blocking the interaction between SOS1 and KRAS.
-
Methodology: A biochemical assay was used to measure the binding of recombinant SOS1 protein (amino acids 560-1049) to KRAS G12D or KRAS G12C mutants. The inhibitory concentration (IC50) of this compound was determined by quantifying the displacement of a fluorescently labeled nucleotide analog from KRAS in the presence of SOS1 and varying concentrations of the inhibitor. Selectivity was assessed by performing a similar assay with the SOS2 protein.[2]
Cellular pERK Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit KRAS downstream signaling in cancer cells.
-
Methodology: KRAS G12C mutant cancer cell lines, such as H358 and MIA PaCa-2, were treated with a dose range of this compound. Following treatment, cell lysates were collected, and the levels of phosphorylated ERK (pERK) were measured by Western blot analysis. The relative IC50 values were calculated based on the dose-dependent reduction in pERK levels.[1][2]
3D Cell Proliferation Assay
-
Objective: To evaluate the anti-proliferative effect of this compound on cancer cells grown in a three-dimensional culture system, which more closely mimics the in vivo tumor microenvironment.
-
Methodology: Cancer cell lines, including H358 and MIA PaCa-2, were seeded in ultra-low attachment plates to form spheroids. The spheroids were then treated with various concentrations of this compound for a specified duration (e.g., 3 days for H358 cells). Cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo® 3D). The relative IC50 values were determined from the dose-response curves.[1][2]
In Vivo Xenograft Studies
-
Objective: To determine the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human cancer cell lines (e.g., H358 or MIA PaCa-2) were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses (e.g., 25, 50, or 100 mg/kg) daily for a defined period (e.g., 28 days). Tumor volumes were measured regularly to assess treatment efficacy. Body weight was also monitored as an indicator of toxicity. For pharmacodynamic studies, tumors were collected at specific time points after the final dose to analyze pERK levels by Western blot.[1]
Conclusion
This compound represents a novel and promising therapeutic strategy for a broad range of KRAS-driven cancers. Its mechanism of action as a potent and selective SOS1 inhibitor allows it to function as a pan-KRAS inhibitor, addressing a significant unmet medical need. The robust preclinical data, demonstrating both single-agent and combination activity, support its continued development as a clinical candidate. The detailed experimental protocols provided herein offer a framework for the further investigation and validation of SOS1 inhibitors as a therapeutic class. This compound has demonstrated favorable pharmacological properties and is being advanced as a clinical development candidate.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
Preclinical Discovery and Characterization of RGT-018: A Pan-KRAS Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical discovery and characterization of RGT-018, a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1). This compound represents a promising therapeutic strategy for a broad range of KRAS-driven cancers by targeting a key upstream activator of KRAS signaling. This document details the quantitative data from preclinical studies, the experimental protocols employed, and the underlying signaling pathways and discovery workflows.
Quantitative Data Summary
The preclinical efficacy and selectivity of this compound have been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | KRAS Mutation | IC₅₀ (nmol/L) | Selectivity/Notes |
| Biochemical Assay | SOS1:KRAS Interaction | G12D | 8 | >5,000-fold selective over SOS2 |
| SOS1:KRAS Interaction | G12C | 19 | ||
| Cellular Assay | H358 (NSCLC) | G12C | 10 (pERK Inhibition) | |
| 36 (3D Growth) | ||||
| MIA PaCa-2 (Pancreatic) | G12C | 9 (pERK Inhibition) | ||
| 44 (3D Growth) | ||||
| Broader Cancer Cell Panel | Various | 30 - 800 (3D Growth) |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosage (mg/kg, p.o., QD) | Outcome |
| H358 | NSCLC | This compound Monotherapy | 25, 50, 100 | Dose-dependent tumor growth inhibition |
| MIA PaCa-2 | Pancreatic | This compound Monotherapy | 25, 50, 100 | Dose-dependent tumor growth inhibition |
| H358 | NSCLC | This compound + Trametinib (MEKi) | This compound: 12.5, 25, 50, 100; Trametinib: 0.1 (BID) | Significant tumor regression |
| MIA PaCa-2 | Pancreatic | This compound + Trametinib (MEKi) | Not Specified | Enhanced anti-tumor activity |
| H358 | NSCLC | This compound + Sotorasib (KRAS G12C i) | Not Specified | Enhanced anti-tumor activity |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
SOS1:KRAS Interaction Biochemical Assay
This assay was performed to determine the potency of this compound in disrupting the protein-protein interaction between SOS1 and KRAS. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for this type of measurement.
-
Principle: The assay measures the proximity of two molecules, in this case, tagged recombinant SOS1 and KRAS proteins. When in close proximity, a FRET signal is generated. This compound, by binding to SOS1, prevents its interaction with KRAS, leading to a decrease in the FRET signal.
-
Protocol:
-
Recombinant human SOS1 protein (amino acids 560-1049) and KRAS protein (G12D or G12C mutants) are used.
-
The assay is conducted in a 96- or 384-well low volume white plate.
-
Serial dilutions of this compound are prepared in DMSO and dispensed into the assay plate.
-
Tagged SOS1 and KRAS proteins are added to the wells.
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a donor and an acceptor fluorophore) are added.
-
The plate is incubated at room temperature to allow for binding equilibrium to be reached.
-
The HTRF signal is read on a compatible plate reader.
-
IC₅₀ values are calculated from the dose-response curves.
-
3D Cell Proliferation Assay
This assay assesses the anti-proliferative activity of this compound in a more physiologically relevant three-dimensional cell culture model.
-
Principle: Cancer cells are grown in conditions that promote the formation of spheroids. The effect of the compound on the viability or growth of these spheroids is then measured.
-
Protocol:
-
Cancer cell lines (e.g., H358, MIA PaCa-2) are seeded in ultra-low attachment 96-well plates to promote spheroid formation.
-
Spheroids are allowed to form and grow for a specified period.
-
This compound is added at various concentrations.
-
The spheroids are incubated with the compound for a defined duration (e.g., 3 days for H358 cells).
-
Cell viability is assessed using a suitable method, such as a CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
Luminescence is read using a plate reader.
-
IC₅₀ values are determined from the resulting dose-response curves.
-
Western Blot for pERK Inhibition
This experiment was conducted to confirm the on-target effect of this compound on the MAPK signaling pathway.
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK), a key downstream effector of KRAS signaling. Inhibition of SOS1 by this compound is expected to reduce pERK levels.
-
Protocol:
-
Cells (e.g., H358, MIA PaCa-2) are treated with different concentrations of this compound for a specified time.
-
For in vivo studies, tumor tissues from xenograft models are collected at a specific time point after the last dose (e.g., 8 hours).
-
Cells or tissues are lysed to extract proteins.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against pERK and total ERK.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry is used to quantify the band intensities and determine the ratio of pERK to total ERK.
-
In Vivo Xenograft Models
Animal models were used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of this compound on tumor growth is then monitored over time.
-
Protocol:
-
Human cancer cells (e.g., H358, MIA PaCa-2) are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally, once daily (QD), at the specified doses (e.g., 25, 50, 100 mg/kg). For combination studies, a second agent (e.g., trametinib) is also administered.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study continues for a defined period (e.g., 28 days).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pERK).
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows in the discovery and development of this compound.
RGT-018: A Technical Whitepaper on its Inhibitory Effect on the Guanine Nucleotide Exchange Factor SOS1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF), plays a pivotal role in the activation of KRAS, a frequently mutated oncogene in various cancers.[1][2] The transition of KRAS from its inactive GDP-bound state to an active GTP-bound state is a critical step in oncogenic signaling, making SOS1 an attractive therapeutic target.[1][2] RGT-018 is a potent, selective, and orally bioavailable small molecule inhibitor of SOS1.[1][2][3] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative biochemical and cellular effects, and the experimental methodologies used for its characterization.
Mechanism of Action: Inhibition of the SOS1-KRAS Interaction
This compound functions by directly binding to the catalytic pocket of SOS1, thereby sterically hindering its interaction with KRAS.[1] This inhibition prevents SOS1 from facilitating the exchange of GDP for GTP on KRAS, effectively locking KRAS in its inactive state.[3] The subsequent suppression of KRAS activation leads to the downregulation of downstream signaling pathways, most notably the RAF-MEK-ERK pathway, which is critical for cancer cell proliferation and survival.[3]
Signaling Pathway Diagram
The following diagram illustrates the canonical KRAS activation pathway and the inhibitory role of this compound.
Caption: SOS1-KRAS signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Biochemical Inhibition of SOS1-KRAS Interaction
| Target Complex | IC50 (nmol/L) | Selectivity vs. SOS2 | Assay Type |
| SOS1:KRASG12D | 8 | >5,000-fold | Biochemical Binding Assay |
| SOS1:KRASG12C | 19 | Not Reported | Biochemical Binding Assay |
Data sourced from reference[4].
Table 2: Cellular Anti-proliferative Activity (3D Growth)
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nmol/L) |
| H358 | Non-Small Cell Lung Cancer | G12C | 36 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 44 |
Data sourced from reference[4].
Table 3: Inhibition of Downstream Signaling (pERK)
| Cell Line | KRAS Mutation | Relative IC50 (nmol/L) |
| H358 | G12C | 10 |
| MIA PaCa-2 | G12C | 9 |
Data sourced from reference[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments cited in the characterization of this compound.
SOS1-KRAS Biochemical Interaction Assay (Representative Protocol)
This assay is designed to quantify the ability of a compound to inhibit the protein-protein interaction between SOS1 and KRAS. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5][6][7][8]
Principle: The HTRF assay measures the proximity of two molecules.[8] In this case, recombinant SOS1 and KRAS proteins are tagged with a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., XL665), respectively.[5][6][7] When SOS1 and KRAS interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of a specific fluorescence signal upon excitation.[8] this compound disrupts this interaction, leading to a decrease in the HTRF signal.[5]
Materials:
-
Recombinant human Tag1-KRAS (G12D or G12C) and Tag2-SOS1 proteins.[5][6]
-
Anti-Tag1 antibody labeled with a FRET acceptor (e.g., XL665).[5][6]
-
Anti-Tag2 antibody labeled with a FRET donor (e.g., Terbium cryptate).[5][6]
-
Assay buffer and detection buffer.
-
HTRF-compatible plate reader.[8]
Procedure:
-
Compound Dispensing: Dispense serial dilutions of this compound or control compounds directly into the assay plate.[5][6]
-
Protein and GTP Addition: Add a pre-mixed solution of Tag1-KRAS and GTP, followed by the addition of Tag2-SOS1 protein to each well.[5][6]
-
Detection Reagent Addition: Add a pre-mixed solution of the anti-Tag1-acceptor and anti-Tag2-donor antibodies to each well.[5][6]
-
Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours to overnight) to allow the binding reaction to reach equilibrium.[9]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at the acceptor and donor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the results against the concentration of this compound to determine the IC50 value.
3D Cell Proliferation Assay (Representative Protocol)
This assay assesses the effect of this compound on the growth of cancer cells cultured in a three-dimensional spheroid model, which more closely mimics an in vivo tumor environment. The CellTiter-Glo® 3D Cell Viability Assay is a common method for this purpose.[10][11][12][13]
Principle: The CellTiter-Glo® 3D assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[10] The reagent contains a thermostable luciferase and its substrate, which in the presence of ATP, produces a luminescent signal that is proportional to the number of viable cells.[10]
Materials:
-
KRAS-mutant cancer cell lines (e.g., H358, MIA PaCa-2).
-
Cell culture medium and supplements.
-
Ultra-low attachment 96-well or 384-well plates for spheroid formation.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed a defined number of cells per well in ultra-low attachment plates to allow for the formation of spheroids over 3-4 days.[11]
-
Compound Treatment: Treat the spheroids with a range of concentrations of this compound and incubate for a specified duration (e.g., 3 days).[1]
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® 3D Reagent and allow it and the cell plate to equilibrate to room temperature for approximately 30 minutes.[11][12]
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of the culture medium.[11]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis, followed by a 25-minute incubation at room temperature to stabilize the luminescent signal.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to vehicle-treated controls and plot the results against the concentration of this compound to calculate the IC50 value.
pERK Western Blotting (Representative Protocol)
This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (in this case, phosphorylated ERK and total ERK).
Materials:
-
KRAS-mutant cancer cell lines.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[15]
-
Primary antibodies: anti-pERK1/2 and anti-total ERK1/2.[16]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).[14]
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with various concentrations of this compound for a defined period. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the anti-pERK primary antibody overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Signal Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of pERK, normalized to total ERK and the loading control.
Experimental and Logical Workflow
The characterization of a targeted inhibitor like this compound follows a logical progression from biochemical validation to cellular and in vivo efficacy studies.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of the SOS1-KRAS interaction, demonstrating significant anti-proliferative effects in KRAS-driven cancer cell lines.[1][2] Its mechanism of action, involving the suppression of the KRAS activation cycle, has been validated through robust biochemical and cellular assays. The data presented herein supports the continued investigation of this compound as a promising therapeutic agent for the treatment of KRAS-mutant cancers, both as a monotherapy and in combination with other targeted agents.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HTRF KRAS G12C / SOS1 Binding Kit Standard | Revvity [revvity.co.kr]
- 6. revvity.com [revvity.com]
- 7. HTRF KRAS WT / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 8. blossombio.com [blossombio.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In-Vitro Evaluation of RGT-018 in Cancer Cell Line Studies
For Research Use Only
Introduction
RGT-018 is a potent and orally active inhibitor of Son of Sevenless 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor for KRAS. By binding to the catalytic site of SOS1, this compound effectively blocks the interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP and locking KRAS in its inactive state.[1] This mechanism of action leads to the suppression of downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival in cancers driven by KRAS mutations. Preclinical studies have demonstrated that this compound exhibits anti-tumor effects and inhibits the proliferation of a broad spectrum of cancer cell lines harboring various KRAS mutations.
These application notes provide detailed protocols for the in-vitro evaluation of this compound in cancer cell line studies, targeting researchers, scientists, and drug development professionals. The protocols cover essential assays for assessing the biological activity of this compound, including cell viability, pathway modulation, and apoptosis induction.
Product Information
| Product Name | This compound |
| Target | SOS1 |
| Mechanism of Action | Inhibits the SOS1-KRAS interaction, preventing KRAS activation. |
| Chemical Formula | C27H24F3N7O2 |
| Molecular Weight | 535.53 g/mol |
| CAS Number | 2794934-49-7 |
Storage and Handling
Stock Solution Preparation: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing.
Storage:
-
Solid: Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), protected from light and moisture.
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Data Presentation: In-Vitro Activity of this compound
The following tables summarize the reported in-vitro activity of this compound in various KRAS-mutant cancer cell lines.
Table 1: Inhibition of pERK (Phospho-ERK) by this compound
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nmol/L) |
| H358 | Non-Small Cell Lung Cancer (NSCLC) | G12C | 10 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 9 |
Table 2: 3D Growth Inhibition by this compound
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nmol/L) |
| H358 | NSCLC | G12C | 36 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 44 |
| Panel of KRAS G12, G13, SOS1, and EGFR mutant cell lines | Various | Various | 30 - 633 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
KRAS-mutant cancer cell lines (e.g., H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis of KRAS Signaling Pathway
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK1/2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK1/2) or a housekeeping protein (e.g., anti-Actin).
-
Quantify the band intensities using densitometry software.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of this compound-induced apoptosis using flow cytometry.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both the floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Combine the cells and centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software. The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the KRAS signaling pathway.
Caption: Workflow for the cell viability (MTT) assay.
Caption: Workflow for Western Blot analysis of KRAS signaling.
References
RGT-018: Application Notes and Protocols for In-Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGT-018 is a potent, selective, and orally bioavailable inhibitor of Son of Sevenless 1 (SOS1), a crucial activator of KRAS.[1][2][3] By targeting the SOS1-KRAS interaction, this compound effectively blocks KRAS activation and downstream signaling, demonstrating significant anti-tumor activity in preclinical models of KRAS-driven cancers.[2][3][4][5] These application notes provide detailed protocols for the use of this compound in in-vivo xenograft models, including dosage, administration, and efficacy assessment, to guide researchers in their preclinical studies.
Mechanism of Action
This compound functions by inhibiting the guanine (B1146940) nucleotide exchange factor SOS1.[2] SOS1 facilitates the conversion of KRAS from its inactive GDP-bound state to an active GTP-bound state. By binding to the catalytic pocket of SOS1, this compound prevents this interaction, thereby locking KRAS in its inactive form and suppressing downstream oncogenic signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways.[2] This mechanism makes this compound a promising therapeutic agent for a broad range of KRAS-mutant cancers.[2][3]
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: this compound inhibits SOS1, preventing KRAS activation and downstream signaling.
In-Vivo Xenograft Studies: Dosage and Efficacy
This compound has demonstrated significant anti-tumor efficacy in various KRAS-driven cancer xenograft models. The following tables summarize the dosage and corresponding efficacy data from key preclinical studies.
Pharmacodynamic Studies
| Xenograft Model | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| H358 (NSCLC) | 12.5, 25, 50, 100 | Oral (p.o.), Once Daily (QD) | 3 days | Partial inhibition of pERK levels (20-60%) at 8 hours post-dose.[5] |
| MIA PaCa-2 (Pancreatic) | 12.5, 25, 50, 100, 200 | Oral (p.o.), Once Daily (QD) | 3 days | Reduction in pERK levels.[4][6] |
Efficacy Studies
| Xenograft Model | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| H358 (NSCLC) | 25, 50, 100 | Oral (p.o.), Once Daily (QD) | 28 days | Dose-dependent tumor growth inhibition.[4] |
| MIA PaCa-2 (Pancreatic) | 25, 50, 100 | Oral (p.o.), Once Daily (QD) | 28 days | Dose-dependent tumor growth inhibition.[4] |
| MIA PaCa-2 (Pancreatic) | 100 | Oral (p.o.), Once Daily (QD) | 35 days | Reduction in tumor volume.[6] |
| H358 (NSCLC) | 100 | Oral (p.o.), Once Daily (QD) | 35 days | Reduction in tumor volume.[6] |
Experimental Protocols
General Guidelines
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are suitable for establishing xenografts.
-
Cell Lines: KRAS-mutant cancer cell lines such as H358 (KRAS G12C) and MIA PaCa-2 (KRAS G12C) have been shown to be responsive to this compound.[4][5]
-
Drug Formulation: this compound is orally bioavailable and can be formulated for oral gavage.[1][2][4] The specific vehicle should be determined based on the compound's solubility and stability characteristics.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Xenograft Tumor Implantation Protocol
-
Culture selected KRAS-mutant cancer cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
This compound Dosing and Monitoring Protocol
The following diagram outlines the experimental workflow.
Caption: Workflow for in-vivo xenograft studies with this compound.
-
Dosing:
-
Prepare the this compound formulation at the desired concentrations (e.g., 25, 50, 100 mg/kg).
-
Administer this compound or vehicle control orally via gavage once daily (QD).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status regularly. This compound has been shown to be well-tolerated with less than 10% body weight changes in H358 and MIA PaCa-2 tumor-bearing mice.[4]
-
-
Endpoint Analysis:
-
For pharmacodynamic studies, collect plasma and tumor tissues at specified time points after the last dose (e.g., 8 hours) to assess target engagement (e.g., pERK levels by Western blot).[4]
-
For efficacy studies, continue treatment for the specified duration (e.g., 28 or 35 days) or until tumors reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Combination Therapies
This compound has shown enhanced anti-proliferative activity when combined with other targeted agents.[3][4][5] Combination studies with MEK inhibitors (e.g., trametinib), KRAS G12C inhibitors (e.g., sotorasib), EGFR inhibitors, or CDK4/6 inhibitors may lead to more significant tumor regression and are a promising area for further investigation.[3][4][5][6][7]
Conclusion
This compound is a promising SOS1 inhibitor with demonstrated in-vivo efficacy in KRAS-driven xenograft models. The provided protocols and data serve as a comprehensive guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of model, dosage, and endpoints, is crucial for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying KRAS-Mutated Colorectal Cancer with RGT-018
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in colorectal cancer (CRC), occurring in approximately 40-45% of metastatic cases.[1][2] These mutations are associated with resistance to standard therapies, including EGFR inhibitors.[2] The development of targeted therapies for KRAS-mutant cancers has been a significant challenge. RGT-018 is a potent and selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that is a key activator of KRAS.[3][4][5][6][7][8][9] By blocking the interaction between SOS1 and KRAS, this compound effectively suppresses KRAS signaling and inhibits the proliferation of a broad spectrum of KRAS-driven cancer cells.[3][5][6][7][9] Preclinical studies have demonstrated its potential as a monotherapy and in combination with other targeted agents to overcome resistance and induce tumor regression.[3][5][6][7][9]
These application notes provide detailed protocols for utilizing this compound to study KRAS-mutated colorectal cancer in a laboratory setting. The included methodologies for in vitro and in vivo experiments are intended to guide researchers in evaluating the efficacy and mechanism of action of this novel SOS1 inhibitor.
Mechanism of Action of this compound
This compound functions by selectively inhibiting the interaction between SOS1 and KRAS.[3] SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to its activation.[3][7] Activated, GTP-bound KRAS then triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[3] In KRAS-driven cancers, mutations lock KRAS in a constitutively active state. This compound binds to the catalytic pocket of SOS1, preventing it from engaging with KRAS.[6] This maintains KRAS in its inactive, GDP-bound state, thereby inhibiting downstream signaling and suppressing cancer cell growth.[3] This mechanism allows this compound to be effective against a wide range of KRAS mutations.[3]
Caption: this compound inhibits the SOS1-mediated activation of KRAS.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various KRAS-mutant cancer cell lines. This data demonstrates the potent anti-proliferative activity of this compound across different cancer types and KRAS mutation statuses.
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| H358 | Non-Small Cell Lung Cancer | G12C | 3D Growth | 36 | [5] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 3D Growth | 44 | [5] |
| Various | NSCLC, Pancreatic, Colorectal | Various | 3D Antiproliferation | 30 - 800 | [10] |
In Vivo Efficacy of this compound
Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of this compound. The following table summarizes key findings from these studies.
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| H358 | Non-Small Cell Lung Cancer | 100 mg/kg, p.o., q.d. | Tumor volume reduction | [10] |
| MIA PaCa-2 | Pancreatic Cancer | 100 mg/kg, p.o., q.d. | Tumor volume reduction | [10] |
| H358 & MIA PaCa-2 | NSCLC & Pancreatic | 12.5 - 100 mg/kg, p.o., q.d. | Reduction in pERK levels | [10] |
Experimental Protocols
In Vitro 3D Spheroid Cell Viability Assay
This protocol details the methodology for assessing the effect of this compound on the viability of colorectal cancer cells grown in a 3D spheroid culture, which more closely mimics the in vivo tumor microenvironment.
Caption: Workflow for 3D spheroid cell viability assay.
Materials:
-
KRAS-mutated colorectal cancer cell lines (e.g., HCT-116, HT-29)
-
Appropriate cell culture medium (e.g., McCoy's 5a for HT-29, DMEM for HCT-116) with 10% FBS
-
96-well or 384-well U-bottom, low-adhesion spheroid microplates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Preparation: Culture colorectal cancer cells to 70-80% confluency. Harvest the cells and prepare a single-cell suspension.
-
Cell Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000 to 5,000 cells/well in 100 µL for a 96-well plate). Seed the cells into the wells of the spheroid microplate.
-
Spheroid Formation: Incubate the plates for 48-72 hours to allow for the formation of tight, defined spheroids.[11]
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Carefully remove a portion of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubation: Incubate the treated spheroids for the desired treatment period (e.g., 7 days).[12]
-
Cell Viability Assessment:
-
Allow the assay plate and CellTiter-Glo 3D reagent to equilibrate to room temperature for 30 minutes.[11]
-
Add a volume of CellTiter-Glo 3D reagent to each well equal to the volume of culture medium in the well.[11]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[11]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[11]
-
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.
Western Blot Analysis of pERK Signaling
This protocol describes how to assess the inhibitory effect of this compound on the KRAS downstream signaling pathway by measuring the phosphorylation of ERK (pERK).
Caption: Workflow for Western Blot analysis of pERK.
Materials:
-
KRAS-mutated colorectal cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control to ensure equal protein loading.
-
Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of pERK normalized to total ERK and the loading control.
Colorectal Cancer Xenograft Mouse Model
This protocol outlines the procedure for establishing a colorectal cancer xenograft model to evaluate the in vivo efficacy of this compound.
Caption: Workflow for a colorectal cancer xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
KRAS-mutated colorectal cancer cells
-
PBS or Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical instruments (for orthotopic models)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of colorectal cancer cells in PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells in 50 µL.[3]
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) and the vehicle control daily or as per the experimental design.
-
Monitoring Efficacy and Toxicity: Continue to monitor tumor volume and the body weight of the mice throughout the study to assess treatment efficacy and toxicity.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a set duration), euthanize the mice. Excise the tumors and, if desired, other organs for further analysis such as Western blotting for pERK, immunohistochemistry, or pharmacokinetic studies.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to determine the in vivo anti-tumor efficacy.
Conclusion
This compound represents a promising therapeutic agent for the treatment of KRAS-mutated colorectal cancer. The protocols provided in these application notes offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this novel SOS1 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Spheroid-Formation (Colonosphere) Assay for in Vitro Assessment and Expansion of Stem Cells in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 4. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 9. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 11. corning.com [corning.com]
- 12. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer [jove.com]
Application Notes and Protocols for RGT-018 in Pancreatic Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of RGT-018, a potent and selective inhibitor of Son of Sevenless 1 (SOS1), in pancreatic cancer models. The protocols detailed below are based on published research and are intended to guide the design and execution of similar experiments.
Introduction
Pancreatic cancer is a devastating disease with a high mortality rate, largely driven by mutations in the KRAS oncogene in over 90% of cases.[1] this compound is a small molecule inhibitor that targets SOS1, a guanine (B1146940) nucleotide exchange factor (GEF) responsible for activating KRAS.[2][3] By inhibiting the interaction between SOS1 and KRAS, this compound prevents the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state, thereby suppressing downstream signaling pathways that drive tumor growth and proliferation.[3][4] Preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with other targeted agents in KRAS-driven cancers, including pancreatic cancer.[4][5]
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of SOS1, disrupting the protein-protein interaction between SOS1 and KRAS.[3] This inhibition is crucial in pancreatic cancer, where KRAS mutations lead to constitutive activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation. By preventing KRAS activation, this compound effectively dampens the signaling output of this pathway.[3][4]
References
Application Notes and Protocols: 3D Cell Proliferation Assays with RGT-018
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting 3D cell proliferation assays using RGT-018, a potent and selective SOS1 inhibitor. The information is intended to guide researchers in evaluating the anti-proliferative effects of this compound in physiologically relevant 3D cell culture models.
Introduction to this compound
This compound is a potent and orally active inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that is a key activator of KRAS.[1][2][3] By binding to the catalytic pocket of SOS1, this compound prevents the interaction between SOS1 and KRAS, thereby locking KRAS in its inactive, GDP-bound state.[2][4] This mechanism of action effectively suppresses the downstream signaling of the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival in cancers driven by KRAS mutations.[2] this compound has demonstrated the ability to inhibit the proliferation of a broad spectrum of KRAS-driven cancer cells and can overcome resistance to approved KRAS G12C inhibitors.[2][4]
This compound Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound. By inhibiting SOS1, this compound prevents the activation of KRAS, leading to the downregulation of downstream proliferative signaling cascades.
Experimental Protocols
3D Spheroid Formation Protocol
This protocol describes the generation of tumor spheroids, which are 3D aggregates of cancer cells that better mimic the in vivo tumor microenvironment compared to 2D monolayer cultures.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549, MCF7, DU 145)[5]
-
Complete cell culture medium (e.g., McCoy's 5a, F-12K, DMEM with 10% FBS)[5]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.05%)
-
Corning® Spheroid Microplates (e.g., 96-well U-bottom, low attachment surface)[5]
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in standard 2D flasks to ~90% confluency.
-
Wash cells twice with PBS and detach them using Trypsin-EDTA.[6]
-
Neutralize trypsin with complete medium and gently pipette to create a single-cell suspension.[6]
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count using a hemacytometer or automated cell counter to determine cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density. The optimal density will vary by cell type and desired spheroid size (typically ranging from 1,000 to 10,000 cells per well for a 96-well plate).[5]
-
Dispense 100 µL of the cell suspension into each well of the spheroid microplate.[5] Include control wells with medium only.
-
Centrifuge the plate briefly at a low speed (e.g., 200 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitor spheroid formation daily. Typically, loose aggregates form within 24 hours, and tight, well-defined spheroids form within 48-72 hours.[5]
3D Cell Proliferation Assay with this compound
This protocol outlines the procedure for assessing the anti-proliferative effects of this compound on pre-formed 3D tumor spheroids using a luminescence-based cell viability assay.
Materials:
-
Pre-formed tumor spheroids in a 96-well spheroid microplate
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
After 3 days of spheroid formation, carefully remove a portion of the old medium from each well and add the this compound dilutions.
-
Treat the spheroids with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 3, 5, 7, or 14 days, depending on the cell line).[4]
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.[4][7]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[4]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Data Presentation
The anti-proliferative activity of this compound has been evaluated in a panel of cancer cell lines with various KRAS, SOS1, and EGFR mutations using a 3D cell growth inhibition assay.[4] The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values.
Table 1: Anti-proliferative Activity of this compound in KRAS G12 and G13 Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Mutation | 3D Growth IC₅₀ (nmol/L) |
| H358 | Non-Small Cell Lung Cancer | KRAS G12C | 36 |
| MIA PaCa2 | Pancreatic Cancer | KRAS G12C | 44 |
| SW403 | Colorectal Cancer | KRAS G12D | 30 |
| AsPC1 | Pancreatic Cancer | KRAS G12D | 134 |
| OCI-AML-5 | Acute Myeloid Leukemia | KRAS G12D | 633 |
| LXF289 | Lung Adenocarcinoma | KRAS G12V | 40 |
| HCT116 | Colorectal Cancer | KRAS G13D | 56 |
Data sourced from: Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers.[4]
Table 2: Anti-proliferative Activity of this compound in SOS1 and EGFR Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Mutation | 3D Growth IC₅₀ (nmol/L) |
| NCI-H1793 | Non-Small Cell Lung Cancer | SOS1 N233Y | 100 |
| OCI-AML-2 | Acute Myeloid Leukemia | SOS1 N233Y | 188 |
| PC-9 | Non-Small Cell Lung Cancer | EGFR ex19del | 179 |
Data sourced from: Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers.[4]
These data demonstrate that this compound effectively inhibits the proliferation of various cancer cell lines harboring different mutations in a 3D cell culture model, highlighting its potential as a broad-spectrum agent for KRAS-driven cancers.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. corning.com [corning.com]
- 6. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Combining RGT-018 with MEK Inhibitors for Enhanced Anti-Cancer Efficacy in KRAS-Driven Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer.[1][2][3] The development of effective therapies against KRAS-driven tumors has been a long-standing challenge. RGT-018 is a potent and selective oral inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that is a key activator of KRAS.[1][2][4] By binding to the catalytic domain of SOS1, this compound prevents the interaction with KRAS, effectively locking KRAS in its inactive, GDP-bound state.[1][2] This leads to the suppression of downstream signaling through the RAF-MEK-ERK (MAPK) pathway, which is crucial for cancer cell proliferation and survival.[1]
MEK inhibitors, which target a downstream kinase in the MAPK pathway, have shown clinical activity in some cancers. However, their efficacy as single agents in KRAS-mutant tumors is often limited by feedback reactivation of the pathway. Preclinical evidence strongly suggests that combining a SOS1 inhibitor like this compound with a MEK inhibitor can lead to a more profound and sustained inhibition of MAPK signaling, resulting in enhanced anti-tumor activity and potentially overcoming resistance.[1][2][4] This combination represents a promising therapeutic strategy for a broad population of patients with KRAS-driven cancers.[1]
Rationale for Combination Therapy
The combination of this compound and a MEK inhibitor is based on the principle of vertical inhibition of the MAPK signaling pathway. This compound targets an upstream node (SOS1-mediated KRAS activation), while a MEK inhibitor acts on a downstream kinase (MEK). This dual blockade is hypothesized to:
-
Induce Synergistic Anti-Proliferative Effects: By inhibiting the pathway at two critical points, the combination can lead to a more potent suppression of signals that drive cancer cell growth than either agent alone.
-
Overcome Adaptive Resistance: Inhibition of MEK can lead to a feedback-mediated reactivation of upstream signaling, including increased SOS1 activity. This compound can abrogate this feedback loop, leading to a more durable response.
-
Achieve Significant Tumor Regression: Preclinical studies have shown that the combination of this compound with MEK inhibitors can lead to significant tumor regression in xenograft models of KRAS-driven cancers.[1][4]
Signaling Pathway and Point of Intervention
The following diagram illustrates the MAPK signaling pathway and the points of inhibition for this compound and MEK inhibitors.
Caption: Dual inhibition of the MAPK pathway by this compound and a MEK inhibitor.
Preclinical Data Summary
The following tables summarize the available preclinical data for this compound as a single agent and in combination with MEK inhibitors. While direct quantitative synergy data (e.g., Combination Index) from peer-reviewed publications are not yet available, the qualitative descriptions from these studies indicate a strong synergistic interaction.
Table 1: In Vitro Activity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Assay | IC50 (nM) | Reference |
| H358 | NSCLC | G12C | pERK Inhibition | 10 | [2] |
| MIA PaCa-2 | Pancreatic | G12C | pERK Inhibition | 9 | [2] |
| H358 | NSCLC | G12C | 3D Cell Growth | 36 | [2] |
| MIA PaCa-2 | Pancreatic | G12C | 3D Cell Growth | 44 | [2] |
Table 2: In Vitro Combination Activity of this compound and MEK Inhibitors
| Cell Line | Cancer Type | Combination | Observed Effect | Reference |
| MIA PaCa-2 | Pancreatic | This compound (<0.1 µM) + Trametinib (<1 nM) | Enhanced antiproliferative effect and more potent suppression of pERK levels compared to single agents. | [5] |
| H358 | NSCLC | This compound + Trametinib or Cobimetinib | More robust antiproliferation effect and further suppression of pERK levels. | [4] |
| AsPC-1 | Pancreatic | This compound + Trametinib or Cobimetinib | More robust antiproliferation effect and further suppression of pERK levels. | [4] |
Table 3: In Vivo Activity of this compound and MEK Inhibitor Combination
| Xenograft Model | Cancer Type | Treatment | Observed Effect | Reference |
| H358 | NSCLC | This compound (100 mg/kg, o.d.) + Trametinib | Reduction in tumor volume. | [5] |
| MIA PaCa-2 | Pancreatic | This compound (100 mg/kg, o.d.) + Trametinib | Reduction in tumor volume. | [5] |
| H358 | NSCLC | This compound (12.5-100 mg/kg, o.d.) + Trametinib (0.1 mg/kg, b.i.d.) | Further suppression of pERK levels in tumor tissues. | [4] |
| H358, MIA PaCa-2 | NSCLC, Pancreatic | This compound + Trametinib | Significant tumor regression. | [1][4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and a MEK inhibitor.
Experimental Workflow Overview
Caption: A generalized workflow for preclinical evaluation of this compound and MEK inhibitor combination.
Protocol 1: 3D Cell Proliferation (Spheroid) Assay
Objective: To determine the anti-proliferative effects of this compound and a MEK inhibitor, alone and in combination, on KRAS-mutant cancer cell lines grown in a 3D spheroid model.
Materials:
-
KRAS-mutant cancer cell lines (e.g., H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ultra-low attachment 96-well round-bottom plates
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., Trametinib; stock solution in DMSO)
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in complete medium to a concentration of 2,500 cells/100 µL.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate spheroid formation.
-
Incubate at 37°C, 5% CO2 for 3-4 days to allow for spheroid formation.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete medium.
-
For single-agent dose-response, add 100 µL of the drug dilutions to the wells containing spheroids.
-
For combination studies, create a dose-response matrix where varying concentrations of this compound are combined with varying concentrations of the MEK inhibitor.
-
Include vehicle control (DMSO) wells.
-
Incubate the plate for an additional 72-96 hours.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate IC50 values for single agents using non-linear regression.
-
For combination data, calculate synergy scores using a suitable model (e.g., Bliss independence or Loewe additivity).
-
Protocol 2: Western Blotting for pERK Pharmacodynamics
Objective: To assess the effect of this compound and a MEK inhibitor, alone and in combination, on the phosphorylation of ERK in cancer cell lines.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well plates
-
This compound and MEK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, MEK inhibitor, or the combination for a specified time (e.g., 2, 8, 24 hours).
-
Wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-total ERK and a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal.
-
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound and a MEK inhibitor, alone and in combination, in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
KRAS-mutant cancer cell line (e.g., H358 or MIA PaCa-2)
-
Matrigel
-
This compound and MEK inhibitor formulations for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, MEK inhibitor alone, Combination).
-
-
Drug Administration:
-
Administer the drugs and vehicle via oral gavage according to the specified doses and schedule (e.g., this compound at 100 mg/kg once daily; Trametinib at 0.1 mg/kg twice daily).
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and a portion can be snap-frozen for pharmacodynamic analysis (e.g., Western blot for pERK).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences between treatment groups.
-
Conclusion
The combination of the SOS1 inhibitor this compound with a MEK inhibitor represents a scientifically sound and promising strategy for the treatment of KRAS-driven cancers. The preclinical data, although still emerging, strongly support the synergistic potential of this combination to enhance anti-proliferative effects and induce tumor regression. The protocols provided herein offer a framework for researchers to further investigate and validate this therapeutic approach in relevant preclinical models. Further studies are warranted to fully quantify the synergistic interactions and to elucidate the full potential of this combination in a clinical setting.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
Application Notes and Protocols: RGT-018 in Combination with KRASG12C Inhibitors for Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] The development of covalent inhibitors specifically targeting the KRASG12C mutation, such as sotorasib (B605408) and adagrasib, has marked a significant advancement in treating these malignancies.[1][2] However, both intrinsic and acquired resistance can limit the efficacy of these targeted therapies.[3][4]
A promising strategy to enhance the anti-tumor activity of KRASG12C inhibitors and overcome resistance is the combination with inhibitors of Son of Sevenless 1 (SOS1).[4][5] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by facilitating the exchange of GDP for GTP, leading to the activation of downstream oncogenic signaling pathways like the RAF-MEK-ERK and PI3K-AKT pathways. RGT-018 is a potent and selective oral inhibitor of SOS1 that blocks the interaction between SOS1 and KRAS.[1][2]
By inhibiting SOS1, this compound prevents the activation of both wild-type and mutant KRAS, making it an attractive agent for combination therapies.[1][5] The dual inhibition of SOS1 and KRASG12C is expected to lead to a more profound and sustained suppression of KRAS signaling, resulting in enhanced anti-tumor efficacy and potentially delaying the onset of resistance.[3][4][5]
These application notes provide an overview of the preclinical data and detailed protocols for studying the combination of this compound with KRASG12C inhibitors in cancer models.
Data Presentation
In Vitro Efficacy of this compound and Combination with KRASG12C Inhibitors
| Cell Line | Cancer Type | KRAS Mutation | Assay | This compound IC50 (nM) | Combination Effect with KRASG12C inhibitor | Reference |
| H358 | NSCLC | G12C | pERK Inhibition | 10 | Enhanced antiproliferative effects with sotorasib | [1] |
| MIA PaCa-2 | Pancreatic | G12C | pERK Inhibition | 9 | Enhanced antiproliferative effects and pERK suppression with trametinib (B1684009) (MEK inhibitor) | [6] |
| H358 | NSCLC | G12C | 3D Growth | 36 | Enhanced antiproliferative effects with sotorasib | [1] |
| MIA PaCa-2 | Pancreatic | G12C | 3D Growth | 44 | N/A | [1] |
| H358 | NSCLC | G12C | 3D Antiproliferation | N/A | Enhanced antiproliferative effects with sotorasib (60 nM this compound) | [6] |
In Vivo Efficacy of this compound and Combination with KRASG12C Inhibitors in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Groups | Dosing Schedule | Outcome | Reference |
| H358 | NSCLC | This compound | 12.5, 25, 50, 100 mg/kg, p.o., q.d. | Dose-dependent reduction in pERK levels | [7] |
| MIA PaCa-2 | Pancreatic | This compound | 12.5, 25, 50, 100, 200 mg/kg, p.o., q.d. | Dose-dependent reduction in pERK levels | [7] |
| H358 | NSCLC | This compound | 25, 50, 100 mg/kg, p.o., q.d. for 28 days | Tumor growth inhibition | [7] |
| MIA PaCa-2 | Pancreatic | This compound | 25, 50, 100 mg/kg, p.o., q.d. for 28 days | Tumor growth inhibition | [7] |
| H358 | NSCLC | This compound + Sotorasib | 100 mg/kg this compound, p.o., q.d. | Reduction in tumor volume | [6] |
| MIA PaCa-2 | Pancreatic | This compound + Trametinib (MEK inhibitor) | 100 mg/kg this compound, p.o., q.d. | Reduction in tumor volume | [6] |
Signaling Pathway and Experimental Workflows
Caption: SOS1-KRAS Signaling Pathway and Points of Inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming resistance to KRASG12C inhibitors with RGT-018
Welcome to the technical support center for RGT-018, a potent and selective SOS1 inhibitor designed to overcome resistance to KRASG12C inhibitors in cancer research. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of Son of Sevenless 1 (SOS1).[1][2] SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP.[2][3] By binding to the catalytic site of SOS1, this compound blocks the SOS1-KRAS interaction, which locks KRAS in its inactive, GDP-bound state.[2] This suppression of KRAS activation effectively inhibits downstream oncogenic signaling through the RAF-MEK-ERK (MAPK) pathway.[2]
Q2: How does this compound overcome resistance to KRASG12C inhibitors?
A2: Resistance to KRASG12C inhibitors often arises from the reactivation of the RAS-MAPK pathway.[4] This can occur through various mechanisms, including secondary mutations in KRAS (e.g., Y96D, G13D), amplification of the KRASG12C allele, or activation of upstream signaling.[4][5][6] Since this compound targets SOS1, which is upstream of KRAS, it can prevent KRAS activation regardless of many of these resistance mechanisms.[2][3] Preclinical studies have shown that this compound can overcome resistance caused by clinically acquired KRAS mutations, either as a single agent or in combination with other inhibitors.[3][7]
Q3: Can this compound be used in combination with other inhibitors?
A3: Yes, this compound has shown enhanced anti-tumor activity when combined with other targeted agents.[3][7] Synergistic effects have been observed in preclinical models when this compound is combined with KRASG12C inhibitors (like sotorasib (B605408) or adagrasib), MEK inhibitors (like trametinib), EGFR inhibitors, or CDK4/6 inhibitors.[3][7][8] Such combinations can lead to more profound and durable tumor regression by providing a more complete blockade of the MAPK pathway and other compensatory signaling routes.[3][9][10]
Q4: What is the selectivity profile of this compound?
A4: this compound is a highly selective inhibitor for SOS1. In biochemical assays, it demonstrated over 5,000-fold selectivity for SOS1 compared to the closely related SOS2.[7] In a broad kinase panel screening of 330 kinases, this compound showed minimal off-target activity at a concentration of 1 μM.[8]
Q5: How should this compound be stored and handled?
A5: For long-term storage (months to years), this compound should be kept at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), it can be stored at 0-4°C.[2] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in cell viability in my KRASG12C inhibitor-resistant cell line after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. IC50 values for this compound in 3D cell proliferation assays typically range from 0.03 to 0.8 μM for sensitive KRAS-driven cancer cell lines.[8] |
| Assay Duration | Ensure a sufficient treatment duration. Anti-proliferation assays are often run for at least 72 hours.[11] For some cell lines, longer incubation times (e.g., 6 days) may be necessary.[12] |
| Specific Resistance Mechanism | Your cell line's resistance may be driven by a mechanism that bypasses the need for SOS1-mediated KRAS activation (e.g., a downstream mutation in BRAF or MEK).[5] Consider sequencing the cell line to identify resistance mutations. In such cases, a combination therapy approach may be required (e.g., this compound + MEK inhibitor).[3] |
| 2D vs. 3D Culture Conditions | The sensitivity to some pathway inhibitors is more apparent in 3D spheroid cultures than in 2D monolayers.[13] If using a 2D assay, consider switching to a 3D culture model to better recapitulate in vivo conditions. |
Problem 2: My Western blot does not show a significant reduction in phosphorylated ERK (p-ERK) levels following this compound treatment.
| Possible Cause | Suggested Solution |
| Timing of Lysate Collection | The effect of this compound on p-ERK levels can be transient. Collect cell lysates at multiple time points (e.g., 2, 4, 8, and 24 hours) after treatment to capture the optimal window of pathway inhibition.[4][9] |
| Insufficient Drug Concentration | Confirm that you are using a concentration of this compound sufficient to inhibit SOS1 activity in your cell model. This should be at or above the IC50 for cell proliferation. |
| Feedback Reactivation | Inhibition of one node in the MAPK pathway can sometimes lead to feedback reactivation through other mechanisms.[14] Analyze p-MEK and total ERK levels as controls. Consider a combination therapy approach to achieve a more sustained pathway inhibition. |
| Antibody Quality / Protocol | Ensure the quality and specificity of your primary antibodies for p-ERK and total ERK. Optimize your Western blot protocol, including lysis buffer composition and transfer conditions. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target / Cell Line | Mutant KRAS Status | IC50 Value | Reference |
|---|---|---|---|---|
| Biochemical Assay | SOS1:KRASG12D Interaction | G12D | 8 nM | [7] |
| Biochemical Assay | SOS1:KRASG12C Interaction | G12C | 19 nM | [7] |
| 3D Cell Proliferation | H358 (NSCLC) | G12C | ~30 - 60 nM | [8] |
| 3D Cell Proliferation | MIA PaCa-2 (Pancreatic) | G12C | ~30 - 100 nM | [8] |
| 3D Cell Proliferation | Panel of NSCLC, Pancreatic, Colorectal Cancer Cells | Various | 30 - 800 nM |[8] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
|---|---|---|---|---|
| MIA PaCa-2 | This compound Monotherapy | 100 mg/kg, p.o., q.d. | Significant reduction in tumor volume | [8] |
| H358 | This compound Monotherapy | 100 mg/kg, p.o., q.d. | Significant reduction in tumor volume | [8] |
| MIA PaCa-2 | This compound + Trametinib (MEKi) | 100 mg/kg (this compound) | Enhanced tumor volume reduction vs. monotherapy | [8] |
| H358 | This compound + Sotorasib (KRASG12Ci) | 100 mg/kg (this compound) | Enhanced tumor volume reduction vs. monotherapy | [8] |
| KRASG12C Models | this compound + Adagrasib (KRASG12Ci) | Not specified | Augmented anti-tumor activity in 8 of 12 models |[10] |
Visualized Pathways and Workflows
Caption: KRAS activation cycle and points of inhibition by this compound and KRASG12C inhibitors.
Caption: Workflow for evaluating this compound efficacy in resistant KRASG12C models.
Detailed Experimental Protocols
Protocol 1: 3D Spheroid Cell Viability Assay
-
Cell Seeding: Seed 500-2000 cells per well in a 96-well ultra-low attachment spheroid plate in 100 µL of complete growth medium.
-
Spheroid Formation: Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes and incubate at 37°C, 5% CO2 for 3-4 days to allow for spheroid formation.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a separate 96-well plate.
-
Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the spheroid plate, resulting in a 1X final concentration. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 72-144 hours at 37°C, 5% CO2.
-
Viability Measurement: Assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo® 3D). Add the reagent according to the manufacturer's instructions, incubate, and read luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for MAPK Pathway Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with vehicle control or this compound at desired concentrations (e.g., 1X and 5X the predetermined IC50) for the desired time points (e.g., 4 hours).
-
Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-Actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity using appropriate software and normalize p-ERK levels to total ERK and the loading control (Actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 9. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RGT-018 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of the hypothetical kinase inhibitor, RGT-018, to minimize off-target effects. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a small molecule inhibitor like this compound?
Off-target effects occur when a drug, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to a variety of undesirable outcomes, including cellular toxicity, misleading experimental results, and adverse side effects in a clinical setting.[3][4] Identifying and minimizing these effects is a critical step in preclinical drug development to ensure the observed biological response is due to the inhibition of the intended target and to increase the potential for success in clinical trials.[1]
Q2: What are the initial signs that this compound might be causing off-target effects in my cell-based assays?
Several indicators may suggest that the observed cellular phenotype is due to off-target activities of this compound.[1] These include:
-
Unexpected Cytotoxicity: Significant cell death is observed at concentrations intended to be specific for the primary target.[1]
-
Discrepancy with Genetic Validation: The phenotype observed with this compound differs from the phenotype seen when the target protein is knocked down (e.g., via siRNA) or knocked out (e.g., via CRISPR).[1]
-
Inconsistent Results with Structurally Different Inhibitors: A different inhibitor targeting the same protein produces a different cellular outcome.[1]
-
High Effective Concentration: The concentration of this compound required to see a cellular effect is substantially higher than its biochemical potency (IC50 or Ki) against the purified target enzyme.[1][5]
Q3: What experimental approaches can be used to identify the specific off-target interactions of this compound?
A multi-pronged approach is recommended to comprehensively profile the selectivity of this compound:
-
Kinome Profiling: This is a broad screening of this compound against a large panel of kinases to determine its selectivity profile.[6] Commercial services can test the compound against hundreds of human kinases.[7][8]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to its target and potentially off-targets in a cellular environment by measuring changes in protein thermal stability.[9][10][11]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target should reverse the on-target effects, but not the off-target effects, helping to distinguish between the two.[6]
-
Western Blotting: This can be used to analyze the phosphorylation status of known downstream effectors of the intended target, as well as key proteins in related signaling pathways that might be affected by off-target inhibition.[6]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my this compound dose-response assay.
High variability can obscure the true effect of the compound and lead to inaccurate IC50 calculations.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated, especially for small volumes. Use a master mix of reagents to minimize well-to-well variation.[5][12] |
| Compound Solubility Issues | Visually inspect for precipitation of this compound in the culture media. Confirm the compound's solubility under final assay conditions.[5][6] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outermost wells or fill them with sterile buffer or media to create a humidity barrier.[5][12] |
| Inconsistent Incubation Time | Use a multi-channel pipette or automated liquid handler to ensure simultaneous addition of reagents to start or stop the reaction.[5][12] |
Issue 2: The IC50 value for this compound is significantly higher in my cell-based assay compared to the biochemical assay.
This is a common observation and can be attributed to several factors.
| Potential Cause | Troubleshooting Step |
| Low Cell Permeability | The compound may not efficiently cross the cell membrane. Assess permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[13] |
| High ATP Concentration in Cells | In vitro kinase assays are often run at low ATP concentrations. The high physiological ATP concentration inside cells can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency.[5] Consider running biochemical assays at higher ATP concentrations (e.g., 1 mM) to better mimic cellular conditions.[14] |
| Active Efflux | The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). This can be tested using cell lines that overexpress specific transporters.[13] |
| Compound Instability | This compound may be unstable in cell culture media or subject to metabolic degradation over the course of the experiment. Assess its stability in media over time.[13] |
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
This table illustrates sample data from a kinase profiling service, showing the percent inhibition of a panel of kinases at a fixed concentration of this compound (e.g., 1 µM).
| Kinase Target | Family | % Inhibition at 1 µM this compound |
| Target Kinase A (On-Target) | TK | 98% |
| Off-Target Kinase X | CAMK | 85% |
| Off-Target Kinase Y | AGC | 62% |
| Off-Target Kinase Z | CMGC | 15% |
| ... (other kinases) | ... | <10% |
Table 2: Dose-Response Data for this compound On-Target vs. Off-Target Kinase
This table summarizes hypothetical IC50 values, which are crucial for determining the selectivity window.
| Assay Type | Target | This compound IC50 |
| Biochemical Assay | Target Kinase A | 5 nM |
| Biochemical Assay | Off-Target Kinase X | 150 nM |
| Cell-Based Assay | Target Kinase A Pathway | 50 nM |
| Cell-Based Assay | Off-Target Kinase X Pathway | 1.2 µM |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[6]
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO). For the assay, dilute the compound to a final concentration significantly higher than its on-target IC50 (e.g., 1 µM) in the appropriate assay buffer.[6]
-
Kinase Panel Selection: Utilize a commercial kinase profiling service. These services offer various panel sizes, covering a significant portion of the human kinome.[7][8]
-
Assay Format: The service will typically perform a competition binding assay or an activity-based radiometric or fluorescence assay.[7][15][16]
-
Data Analysis: The results are usually provided as percent inhibition relative to a vehicle control. Potent off-target hits are those showing significant inhibition (e.g., >50%). Follow up by determining the IC50 values for these hits to quantify their potency relative to the on-target kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Isothermal Dose-Response
Objective: To confirm target engagement of this compound in intact cells and determine its potency for stabilizing the target protein.[9][17]
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.[9]
-
Cell Harvesting and Thermal Challenge: Harvest and wash the cells in PBS. Resuspend the cell pellets in PBS. Heat all samples at a single, predetermined temperature (a temperature that results in ~50% soluble protein in the vehicle control) for 3 minutes, followed by immediate cooling.[9]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding a suitable lysis buffer with protease inhibitors.[9][17]
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
Western Blot Analysis:
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity versus the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 of target engagement.[9][17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. assayquant.com [assayquant.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 17. benchchem.com [benchchem.com]
RGT-018 solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the solubility and stability of RGT-018. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in fresh DMSO at concentrations of up to 100 mg/mL.[1][2] It is important to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[3]
Q2: What is the solubility of this compound in other common laboratory solvents?
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[4] The powder form is stable for up to 3 years when stored at -20°C.[1]
-
Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Q4: My this compound is not dissolving properly in DMSO. What should I do?
A4: If you are experiencing solubility issues with this compound in DMSO, please refer to our troubleshooting guide below. Common reasons for poor solubility include using old or wet DMSO and insufficient mixing.
Q5: How do I prepare a working solution of this compound for in vivo experiments?
A5: A common formulation for in vivo oral administration involves a multi-solvent system. A detailed protocol for preparing a working solution is provided in the Experimental Protocols section. It is recommended to prepare these solutions fresh on the day of use.[3]
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL[1] | 186.73 mM | Use fresh, anhydrous DMSO.[1][3] |
| DMSO | ≥ 20 mg/mL[3] | ≥ 37.35 mM | Ultrasonic and adjusting pH to 2 with 1M HCl may aid dissolution.[3] |
| Water | Insoluble[1] | - | |
| Ethanol | Insoluble[1] | - |
This compound Stability and Storage Recommendations
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[1] |
| Solid Powder | 4°C | 2 years[3] |
| In Solvent | -80°C | 6 months[3] |
| In Solvent | -20°C | 1 month[3] |
Troubleshooting Guide
Issue: this compound fails to dissolve or precipitates out of solution.
| Possible Cause | Troubleshooting Step |
| Old or wet DMSO | Use a fresh, unopened bottle of anhydrous DMSO. Moisture in DMSO can significantly lower the solubility of this compound.[1][3] |
| Insufficient mixing | Vortex the solution for 1-2 minutes. If the compound is still not dissolved, gentle warming in a 37°C water bath or sonication for up to 5 minutes may help. |
| Precipitation in aqueous media | When diluting a DMSO stock solution into an aqueous buffer for in vitro assays, the final DMSO concentration should be kept low (typically <1%) to avoid precipitation. |
| Saturation limit exceeded | Ensure you are not exceeding the known solubility limits of this compound in the chosen solvent. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 535.52 g/mol ). For 1 mL of a 10 mM stock solution, you will need 5.36 mg.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[3]
Protocol for Preparing a Working Solution for in vivo Oral Administration
This protocol is for preparing a formulation with a final concentration of ≥ 2 mg/mL.[3]
-
Prepare Stock Solution: First, prepare a 20 mg/mL stock solution of this compound in fresh DMSO.
-
Add Co-solvents: For a 1 mL final volume, sequentially add the following, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the 20 mg/mL this compound DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline (0.9% w/v NaCl in ddH₂O).
-
-
Final Mixture: The final solution should be clear. If precipitation occurs, gentle heating or sonication may be used to redissolve the compound. This working solution should be prepared fresh on the day of the experiment.[3]
Visualizations
This compound Mechanism of Action: SOS1-KRAS Signaling Pathway Inhibition
This compound is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that activates KRAS.[4] By binding to SOS1, this compound prevents the exchange of GDP for GTP on KRAS, locking it in an inactive state.[4] This suppresses downstream signaling through the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation in KRAS-driven cancers.[4]
Caption: this compound inhibits SOS1, preventing KRAS activation and downstream signaling.
Experimental Workflow: Solubility Testing
The following workflow outlines a general procedure for determining the solubility of this compound in a new solvent.
Caption: A general workflow for determining the solubility of this compound.
References
Troubleshooting In-Vivo Study Inconsistencies with RGT-018: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential inconsistencies encountered during in-vivo studies with RGT-018, a potent and selective SOS1 inhibitor. By addressing common challenges in a direct question-and-answer format, this guide aims to ensure the successful execution and interpretation of pre-clinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected anti-tumor efficacy of this compound in our xenograft model. What are the potential causes and how can we troubleshoot this?
Potential Causes & Troubleshooting Steps:
-
Suboptimal Dosing or Formulation:
-
Verification: Double-check the formulation of this compound. Ensure the vehicle used is appropriate and that the compound is fully solubilized.[1] this compound is intended for oral administration.[1][2][3][4]
-
Dose Escalation: Preclinical studies have shown efficacy at doses of 100 mg/kg administered orally once daily.[5] If using a lower dose, consider a dose-escalation study to determine the optimal therapeutic window in your specific model.
-
-
Animal Model Selection:
-
KRAS Mutation Status: this compound is a SOS1 inhibitor designed to target KRAS-driven cancers.[1][2][6] Confirm that the cancer cell line used for the xenograft harbors a KRAS mutation that is sensitive to SOS1 inhibition.
-
Tumor Growth Rate: Rapidly growing tumors may require earlier intervention or combination therapy to achieve significant regression.
-
-
Drug Administration and Bioavailability:
-
Oral Gavage Technique: Ensure proper oral gavage technique to avoid misdosing.
-
Pharmacokinetic (PK) Analysis: If feasible, conduct a pilot PK study to confirm that this compound is being absorbed and reaching therapeutic concentrations in the plasma and tumor tissue of your animal model.
-
Q2: Our in-vivo study with this compound is showing high variability in tumor growth inhibition between individual animals. What could be the reason and how can we minimize this?
Potential Causes & Troubleshooting Steps:
-
Inconsistent Tumor Implantation:
-
Cell Viability and Number: Ensure a consistent number of viable cancer cells are implanted in each animal.
-
Implantation Site: Use a consistent anatomical location for tumor implantation to minimize variability in tumor vascularization and growth.
-
-
Animal Health and Husbandry:
-
Health Status: Use healthy animals of a consistent age and weight. Underlying health issues can impact tumor growth and drug metabolism.
-
Environmental Factors: Maintain consistent housing conditions (e.g., temperature, light cycle, diet) as these can influence animal physiology and experimental outcomes.
-
-
Randomization and Blinding:
Q3: We are observing unexpected toxicity or adverse effects in our animal models treated with this compound. What should we do?
Potential Causes & Troubleshooting Steps:
-
Dose and Formulation:
-
Dose Reduction: The administered dose might be too high for the specific animal strain or model. Consider reducing the dose or the frequency of administration.
-
Vehicle Toxicity: Evaluate the toxicity of the vehicle alone in a control group to rule out any adverse effects from the formulation components.
-
-
Off-Target Effects:
-
Selectivity Profile: this compound is reported to be highly selective for SOS1 over SOS2 and a panel of 330 kinases.[2][3][5][8] However, at very high concentrations, off-target effects can't be entirely ruled out.
-
Histopathology: Conduct a thorough necropsy and histopathological analysis of major organs to identify any potential target organs for toxicity.
-
-
Animal Model Sensitivity:
-
Strain Differences: Different mouse or rat strains can have varying sensitivities to therapeutic compounds. If possible, test this compound in a different, well-characterized strain.
-
Data Presentation: Summary of Preclinical Efficacy
The following table summarizes key quantitative data from preclinical studies of this compound, providing a benchmark for expected in-vivo outcomes.
| Parameter | Cell Line | Animal Model | This compound Dose | Outcome | Reference |
| Tumor Growth Inhibition | MIA PaCa-2 (Pancreatic Cancer) | Xenograft Mice | 100 mg/kg (p.o., q.d.) | Reduction in tumor volume 35 days post-inoculation | [5] |
| Tumor Growth Inhibition | H358 (NSCLC) | Xenograft Mice | 100 mg/kg (p.o., q.d.) | Reduction in tumor volume 35 days post-inoculation | [5] |
| pERK Level Reduction | MIA PaCa-2 | In-vivo models | 12.5 to 100 mg/kg (p.o., q.d.) | Reduction in pERK levels | [5] |
| pERK Level Reduction | H358 | In-vivo models | 12.5 to 100 mg/kg (p.o., q.d.) | Reduction in pERK levels | [5] |
| Combination Therapy | MIA PaCa-2 | Xenograft Mice | 100 mg/kg (p.o., q.d.) with trametinib | Enhanced tumor volume reduction | [5] |
| Combination Therapy | H358 | Xenograft Mice | 100 mg/kg (p.o., q.d.) with sotorasib | Enhanced tumor volume reduction | [5] |
Experimental Protocols
Key Experiment: In-Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general methodology for assessing the in-vivo efficacy of this compound in a subcutaneous xenograft mouse model.
-
Cell Culture: Culture a KRAS-mutant human cancer cell line (e.g., MIA PaCa-2 or H358) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare this compound in an appropriate vehicle for oral administration.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control orally once daily.
-
-
Efficacy Assessment:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, western blotting for pERK levels, histopathology).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the this compound treated group and the vehicle control group using appropriate statistical methods.
-
Mandatory Visualizations
This compound Mechanism of Action: SOS1 Signaling Pathway
Caption: this compound inhibits the SOS1-mediated activation of KRAS.
General Troubleshooting Workflow for In-Vivo Experiments
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tackling In Vivo Experimental Design [modernvivo.com]
- 8. researchgate.net [researchgate.net]
Addressing acquired resistance to RGT-018 in cancer cells
Technical Support Center: RGT-018 Acquired Resistance
Welcome to the technical support center for this compound, a potent and selective tyrosine kinase inhibitor (TKI) targeting FGFR2 fusions and rearrangements in Intrahepatic Cholangiocarcinoma (ICC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cancer cell line is showing decreased responsiveness. What are the likely mechanisms of acquired resistance?
A1: Acquired resistance to FGFR inhibitors like this compound in FGFR2-driven cancers typically arises from two main mechanisms:
-
On-target Resistance: Secondary mutations in the FGFR2 kinase domain that prevent the drug from binding effectively. The most common are "gatekeeper" mutations.[1][2][3]
-
Bypass Pathway Activation: Upregulation of other signaling pathways that circumvent the need for FGFR2 signaling, allowing cancer cells to continue to proliferate despite the FGFR2 blockade. Common bypass pathways include MET and EGFR.[4][5][6][7][8]
Q2: What is the most common on-target resistance mutation for FGFR2 inhibitors, and how does it affect this compound?
A2: The most frequently observed on-target resistance is a "gatekeeper" mutation, specifically the V564F (V565F in some isoforms) mutation in the FGFR2 kinase domain.[1][9][10][11] This mutation involves the substitution of a valine with a bulkier phenylalanine residue, which creates a steric hindrance that physically blocks this compound from fitting into its binding pocket.[9][11][12] While the kinase can still be active, the drug can no longer inhibit it effectively.
Q3: How can I confirm if my resistant cell line has developed a known resistance mechanism?
A3: To investigate the mechanism of resistance, a multi-step approach is recommended:
-
Confirm Resistance Phenotype: Perform a dose-response assay (e.g., MTT or CTG) to quantify the shift in the IC50 value between your parental (sensitive) and the suspected resistant cell line.
-
Check for On-Target Mutations: Use Sanger sequencing or Next-Generation Sequencing (NGS) to analyze the FGFR2 kinase domain for mutations like V564F.[11][13]
-
Investigate Bypass Pathways: Use Western blotting to check for the upregulation and phosphorylation of key proteins in common bypass pathways, such as p-MET and p-EGFR.[4][7][14]
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating a Loss of this compound Sensitivity
This guide provides a logical workflow to diagnose the cause of acquired resistance in your cell line model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 4. MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 10. FGFR Inhibition in Cholangiocarcinoma: Overcoming Acquired Resistance [jhoponline.com]
- 11. Polyclonal secondary FGFR2 mutations drive acquired resistance to FGFR inhibition in patients with FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
RGT-018 Technical Support Center: Storage, Handling, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of RGT-018. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks during ordinary shipping and customs processing.[1] Upon receipt, it is crucial to store the compound under the recommended conditions to ensure its long-term stability.
Q2: What are the recommended storage conditions for this compound powder?
A: For optimal stability, this compound powder should be stored in a dry and dark environment.[1] Specific temperature recommendations from different suppliers vary slightly but generally fall within a consistent range. Refer to the table below for a summary of storage conditions.
Q3: How should I prepare and store stock solutions of this compound?
A: Stock solutions should be prepared using an appropriate solvent, such as DMSO.[2][3][4] It is recommended to use fresh, high-purity DMSO, as it can be hygroscopic and moisture absorption may reduce the solubility of this compound.[3] For long-term storage, it is advisable to aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Q4: What is the mechanism of action of this compound?
A: this compound is a potent and selective inhibitor of Son of Sevenless 1 (SOS1).[3][5] SOS1 is a guanine (B1146940) nucleotide exchange factor that activates KRAS by facilitating the exchange of GDP for GTP.[1][6] By inhibiting the interaction between SOS1 and KRAS, this compound effectively locks KRAS in its inactive, GDP-bound state.[1] This suppression of KRAS activation inhibits downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation in KRAS-driven cancers.[1]
Storage and Stability Data
The following tables summarize the recommended storage conditions for this compound as a solid powder and in solution.
Table 1: Recommended Storage Conditions for this compound Powder
| Condition | Temperature | Duration | Source |
| Short-term | 0 to 4°C | Days to weeks | [1] |
| Long-term | -20°C | Months to years | [1] |
| General | -20°C | 3 years | [2][3] |
| 4°C | 2 years | [2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Source |
| -80°C | 6 months to 1 year | [2][3] |
| -20°C | 1 month | [2][3] |
| 0 to 4°C | Days to weeks | [1] |
Experimental Protocols and Solution Preparation
In Vitro Stock Solution Preparation (DMSO)
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][3][4]
-
Concentration: Stock solutions can be prepared at concentrations up to 100 mg/mL (186.73 mM).[3] Another source suggests 20 mg/mL (37.35 mM).[2][4]
-
Procedure: To enhance solubility, ultrasonic treatment and adjusting the pH to 2 with 1 M HCl may be necessary.[2][4] It is critical to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[2][3]
In Vivo Formulation Preparation
For in vivo studies, a multi-step solvent system is often required. Always prepare these solutions fresh for immediate use.[3]
Example Formulation 1:
-
Start with a 10% DMSO solution of this compound.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add 45% saline to reach the final volume. This formulation can achieve a solubility of ≥ 2 mg/mL.[4]
Example Formulation 2:
-
Prepare a stock solution in DMSO (e.g., 100 mg/mL or 116 mg/mL).
-
For a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 500 µL of ddH₂O to adjust the final volume to 1 mL.[3]
Example Formulation 3 (Corn Oil):
-
Prepare a stock solution in DMSO (e.g., 116 mg/mL).
-
For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil and mix thoroughly.[3]
Troubleshooting Guide
Issue: Difficulty dissolving this compound in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3] Gentle warming and sonication can also aid in dissolution.[2][4] For some preparations, adjusting the pH to 2 with 1M HCl is recommended.[2][4]
Issue: Precipitate forms after adding aqueous buffer to the DMSO stock.
-
Possible Cause: this compound has low solubility in aqueous solutions.[3] The final concentration of DMSO in the aqueous buffer may be too low to maintain solubility.
-
Solution: Increase the final percentage of DMSO in your experimental medium, if permissible for your assay. Alternatively, prepare a more dilute stock solution in DMSO before adding it to the aqueous buffer. For in vivo studies, use a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[2][3][4]
Issue: Inconsistent experimental results.
-
Possible Cause 1: Improper storage of this compound powder or stock solutions, leading to degradation.
-
Solution 1: Strictly adhere to the recommended storage conditions. Store powder in a dry, dark place at -20°C for long-term storage.[1] Aliquot stock solutions and store them at -80°C to avoid freeze-thaw cycles.[3]
-
Possible Cause 2: Repeated freeze-thaw cycles of stock solutions.
-
Solution 2: Prepare single-use aliquots of your stock solution to maintain its integrity.[3]
Visual Guides
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Interpreting unexpected results in RGT-018 experiments
Welcome to the technical support center for RGT-018. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results. This compound is a selective, ATP-competitive small molecule inhibitor of Kinase-Y (KY), a key component of the Growth Factor Signaling Pathway (GFSP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Kinase-Y (KY). It functions by competing with ATP for binding to the kinase's catalytic site. This inhibition is expected to block the phosphorylation of KY and its downstream target, Protein-Z (PZ), leading to a reduction in cell proliferation in cell lines where the GFSP is overactive.
Q2: What are the expected outcomes of a successful this compound experiment?
A2: In a typical cell-based assay, successful treatment with this compound should result in:
-
A dose-dependent decrease in cell viability.
-
Reduced phosphorylation of KY and PZ, observable via Western blot.[1]
-
A thermal shift in a Cellular Thermal Shift Assay (CETSA), indicating direct target engagement.[2]
Q3: What are common reasons for inconsistent results between experiments?
A3: Inconsistent results can arise from several factors, including variations in cell passage number, different lots of reagents (like serum or media), and inconsistent incubation times.[3] It is also crucial to ensure that this compound is properly stored and that fresh dilutions are prepared for each experiment to avoid compound degradation.[1]
Q4: My IC50 value for this compound is higher than what is reported in the literature. What could be the cause?
A4: Discrepancies in IC50 values can be due to differences in experimental conditions. Factors such as cell seeding density, the type of cell viability assay used, and the ATP concentration in in-vitro kinase assays can all influence the apparent potency of the inhibitor.[4] For instance, many compounds show promise in biochemical assays but are less effective in cell-based assays.[5]
Troubleshooting Unexpected Results
Issue 1: No significant decrease in cell viability after this compound treatment.
This is a common issue that can point to several potential problems in the experimental setup.
Decision Tree for No Decrease in Cell Viability
A decision tree to diagnose a lack of effect on cell viability.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive this compound | Ensure this compound is stored correctly at -80°C. Prepare fresh dilutions from a powder stock for each experiment. Avoid multiple freeze-thaw cycles.[1] | A fresh batch of the compound should restore the expected biological activity. |
| Sub-optimal Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., from 10 nM to 50 µM) to determine the optimal inhibitory concentration for your cell line.[1] | Identification of the effective concentration range for this compound in your specific experimental setup. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a significant effect on cell viability.[6] | Determination of the necessary incubation time to observe the desired phenotypic effect. |
| Cell Line Resistance | Confirm that your chosen cell line expresses the target Kinase-Y and that the GFSP is active. Some cell lines may have compensatory signaling pathways that bypass the inhibition of KY.[7] | Confirmation that the cellular model is appropriate for testing the effects of this compound. |
Issue 2: Inconsistent or no inhibition of KY and PZ phosphorylation in Western Blot.
Western blot data that contradicts cell viability results can be perplexing. Here's how to troubleshoot it.
Logical Flow for Western Blot Troubleshooting
A logical workflow to troubleshoot unexpected western blot data.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Sample Quality | Ensure that cell lysates are prepared with ice-cold lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[1] | Preservation of the phosphorylation status of target proteins, leading to more reliable results. |
| Antibody Issues | Validate the specificity and sensitivity of your primary antibodies for both the phosphorylated and total forms of KY and PZ. Include a positive control, such as lysates from cells treated with a known activator of the GFSP.[6] | Clear and specific bands at the expected molecular weights, confirming antibody performance. |
| Lack of Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Kinase-Y within the cell.[8] | A shift in the melting temperature of KY in the presence of this compound confirms direct target engagement. |
| Off-Target Effects | If you observe unexpected changes in other signaling pathways, consider performing a kinome-wide selectivity screen to identify potential off-target interactions of this compound.[7] | Identification of any unintended kinase targets that may be responsible for the observed phenotype.[7] |
Issue 3: High variability in cell viability assay results.
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | Ensure your cell suspension is thoroughly mixed before and during plating to avoid clumps and ensure a uniform cell number in each well.[9] | Reduced well-to-well variability in cell number, leading to more consistent assay results. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.[9] | Minimized evaporation and temperature gradients across the plate, resulting in more uniform cell growth. |
| Pipetting Errors | Regularly calibrate your pipettes and use consistent pipetting techniques for adding cells, this compound, and assay reagents.[9] | Increased accuracy and precision in liquid handling, leading to lower variability in the data. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[3] | Elimination of solvent-induced cytotoxicity that could confound the interpretation of this compound's effects. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the this compound dilutions. Include appropriate controls: untreated cells, vehicle (solvent) control, and a positive control.[3]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Western Blotting for Phospho-KY and Phospho-PZ
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-KY, total KY, phospho-PZ, and total PZ overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified time.[8]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[10]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.[10]
-
Separation of Soluble Fraction: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.[8]
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody against Kinase-Y.[10]
-
Data Analysis: Quantify the band intensities at each temperature and plot the results to determine the melting curves. A shift in the melting curve for this compound-treated cells compared to the control indicates target engagement.[10]
Signaling Pathway Diagram
The Growth Factor Signaling Pathway (GFSP) and the point of inhibition by this compound.
The GFSP is activated by growth factors, leading to the activation of KY, which in turn phosphorylates PZ, promoting cell proliferation. This compound inhibits KY.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Enhancing the anti-proliferative activity of RGT-018
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing RGT-018, a potent and selective SOS1 inhibitor, to investigate and inhibit KRAS-driven cancers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Son of sevenless homolog 1 (SOS1).[1][2][3] SOS1 is a guanine (B1146940) nucleotide exchange factor that activates KRAS by promoting the exchange of GDP for GTP.[2] By inhibiting SOS1, this compound locks KRAS in its inactive, GDP-bound state, which in turn suppresses downstream signaling pathways critical for cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.[2]
Q2: How should I store and handle this compound?
A2: For short-term storage (days to weeks), this compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C in a dry and dark place.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[5]
Q3: How do I dissolve this compound?
A3: this compound is soluble in DMSO, with a concentration of 100 mg/mL (186.73 mM) being achievable.[5] For in vivo studies, a suggested formulation involves dissolving the compound in a vehicle of PEG300, Tween-80, and saline.[4]
Q4: In which cancer types has this compound shown anti-proliferative activity?
A4: this compound has demonstrated anti-proliferative effects in a range of KRAS-mutant cancer cell lines, including those from non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer.[1][3] It is notably inactive in KRAS non-driven melanoma cells.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation assays.
-
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
-
Answer:
-
Cell Density: Ensure that you are seeding a consistent number of cells for each experiment. Overly confluent or sparse cultures can affect drug response.
-
Compound Stability: this compound solutions should be freshly prepared. If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles.[5]
-
Assay Duration: The anti-proliferative effects of this compound may be time-dependent. A 3-day drug treatment duration has been used for H358 cells.[6][7] Ensure your assay endpoint is consistent.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds. Test if varying serum concentrations affect the IC50.
-
Issue 2: this compound shows lower than expected potency.
-
Question: The observed anti-proliferative activity of this compound is weaker than published data. What should I check?
-
Answer:
-
KRAS Mutation Status: Confirm that the cell lines you are using harbor a KRAS mutation. This compound is most effective in KRAS-driven cancer cells.[1]
-
Compound Integrity: Verify the purity and integrity of your this compound compound. If possible, confirm its identity via analytical methods.
-
Combination Therapy: The anti-proliferative activity of this compound is significantly enhanced when used in combination with other targeted agents like MEK, KRAS G12C, EGFR, or CDK4/6 inhibitors.[3][6][8] Consider exploring these combinations.
-
Issue 3: Difficulty with in vivo formulation and administration.
-
Question: I am having trouble preparing a stable formulation of this compound for oral administration in animal models. What do you recommend?
-
Answer:
-
Vehicle Preparation: A multi-component vehicle may be necessary. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Prepare this by first dissolving this compound in DMSO, then adding PEG300, followed by Tween-80, and finally saline.[4]
-
Solubility: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may help. However, always check for compound stability under these conditions.
-
Fresh Preparation: It is best to prepare the formulation fresh for each day of dosing to avoid potential stability issues.[5]
-
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| Biochemical IC50 | <0.1 µM | SOS1-KRAS interaction | [1] |
| 8 nM | KRAS:SOS1 interaction | [5] | |
| 3D Cell Proliferation IC50 | 0.03 - 0.8 µM | Panel of NSCLC, Pancreatic, and Colorectal cancer cells | [1] |
| Combination Enhancement | Enhanced anti-proliferative effect | <0.1 µM this compound with <1 nM trametinib (B1684009) (MEK inhibitor) in MIA PaCa-2 cells | [1] |
| Enhanced anti-proliferative effect | 60 nM this compound with sotorasib (B605408) (KRAS G12C inhibitor), afatinib (B358) (EGFR inhibitor), or RGT-419B (CDK2/4/6 inhibitor) in H358 cells | [1] |
Experimental Protocols
1. 3D Spheroid Cell Proliferation Assay
This protocol is adapted from general methodologies for assessing the anti-proliferative activity of compounds in a 3D cell culture model.
-
Materials:
-
KRAS-mutant cancer cell line (e.g., H358, MIA PaCa-2)
-
Ultra-low attachment round-bottom 96-well plates
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
-
-
Procedure:
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed 2,500-5,000 cells per well into the ultra-low attachment 96-well plates in 100 µL of media.
-
Centrifuge the plates at low speed (e.g., 300 x g) for 10 minutes to facilitate spheroid formation.
-
Incubate for 2-4 days to allow for spheroid formation.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Carefully add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 3-7 days).[6][7]
-
Equilibrate the plate and reagents to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot for Phospho-ERK (pERK) Levels
This protocol outlines the steps to assess the inhibition of the KRAS signaling pathway by measuring the levels of phosphorylated ERK.
-
Materials:
-
KRAS-mutant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensity and normalize pERK levels to total ERK and a loading control.
-
Visualizations
Caption: Mechanism of action of this compound in the KRAS signaling pathway.
Caption: Experimental workflow for evaluating this compound's anti-proliferative activity.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
- 1. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of RGT-018 and Other SOS1 Inhibitors for KRAS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor, has emerged as a critical therapeutic target for cancers driven by mutations in the KRAS oncogene. By facilitating the exchange of GDP for GTP on KRAS, SOS1 promotes the activation of downstream signaling pathways that drive tumor proliferation and survival. RGT-018 is a novel, potent, and selective SOS1 inhibitor that has demonstrated significant anti-tumor activity. This guide provides an objective comparison of the efficacy of this compound with other notable SOS1 inhibitors, supported by available preclinical data.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of this compound and other selected SOS1 inhibitors based on their half-maximal inhibitory concentrations (IC50) in biochemical and cellular assays. Lower IC50 values indicate higher potency.
| Compound | Biochemical IC50 (KRAS:SOS1 Interaction) | Cellular pERK Inhibition IC50 | Cellular Proliferation IC50 | Key Characteristics |
| This compound | 8 nM (KRASG12D:SOS1)[1] | Not explicitly stated | 0.03 - 0.8 µM in various cancer cell lines[2] | Potent, orally bioavailable, and highly selective against SOS2.[1][3] |
| MRTX0902 | 2 nM (Binding Ki)[4][5][6]; 13.8-30.7 nM (Interaction IC50 for various KRAS mutants)[7] | 30 nM (MKN1 cells)[5][6] | Not explicitly stated | Orally active and potent; shows anti-tumor effect in mouse models.[8] |
| BAY-293 | 21 nM[9][10][11] | 180 nM (K562 cells)[11] | ~1 µM (WT KRAS); ~3 µM (KRASG12C)[11] | A valuable chemical probe for studying the KRAS-SOS1 interaction.[9] |
| BI-3406 | 6 nM[12][13] | 83-231 nM in various cell lines[14] | 9-220 nM in KRAS G12/G13 mutant cell lines[14] | Orally bioavailable and selective; effective in combination with MEK inhibitors.[12][14] |
| ZG2001 | Data not publicly available | Data not publicly available | Data not publicly available | Currently in Phase 1/2 clinical development.[15] |
| BAY3498264 | Data not publicly available | Data not publicly available | Data not publicly available | Investigational oral, selective SOS1 inhibitor; in Phase 1 clinical trial.[16] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the SOS1 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRTX0902 | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 16. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
RGT-018 vs. Direct KRAS Inhibitors: A Preclinical Comparative Guide
In the rapidly evolving landscape of targeted cancer therapy, the inhibition of the KRAS oncogene has emerged as a pivotal strategy. This guide provides a detailed, objective comparison of a novel pan-KRAS inhibitor, RGT-018, which acts by inhibiting the Son of Sevenless 1 (SOS1), and direct KRAS inhibitors, focusing on the FDA-approved drugs sotorasib (B605408) (AMG 510) and adagrasib (MRTX849). This comparison is based on publicly available preclinical data and is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective SOS1 inhibitor that indirectly targets KRAS by preventing the exchange of GDP for GTP, thereby locking KRAS in its inactive state.[1][2] This mechanism allows this compound to have a broad activity against various KRAS mutations.[2][3] In contrast, direct KRAS inhibitors like sotorasib and adagrasib are mutation-specific, primarily targeting the KRAS G12C mutation by covalently binding to the mutant cysteine residue.[4][5] Preclinical evidence suggests that this compound demonstrates robust single-agent anti-tumor activity and can overcome resistance to direct KRAS G12C inhibitors, particularly when used in combination therapies.[2][3][6]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and direct KRAS inhibitors lies in their point of intervention in the KRAS signaling pathway.
This compound: The Upstream Regulator
This compound functions by inhibiting SOS1, a guanine (B1146940) nucleotide exchange factor (GEF) that is crucial for the activation of KRAS.[2][7] By binding to SOS1, this compound prevents the SOS1-mediated conversion of inactive GDP-bound KRAS to its active GTP-bound form.[1][2] This upstream inhibition effectively dampens the entire KRAS signaling cascade, irrespective of the specific KRAS mutation.
Direct KRAS G12C Inhibitors: The Targeted Approach
Sotorasib and adagrasib are designed to directly and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[4][5] This covalent modification locks the KRAS G12C protein in an inactive conformation, thereby inhibiting downstream signaling.[5] The specificity of these inhibitors for the G12C mutation is a key feature of their design.
Preclinical Efficacy: In Vitro Data
A crucial aspect of preclinical evaluation is the assessment of a compound's potency in inhibiting cancer cell growth. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and direct KRAS G12C inhibitors in various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound in KRAS-mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) |
| H358 | NSCLC | G12C | 36[6] |
| MIA PaCa-2 | Pancreatic | G12C | 44[6] |
| SW403 | Colorectal | G12V | 30-633 (range)[6] |
| AsPC-1 | Pancreatic | G12D | 30-633 (range)[6] |
Data extracted from 3D cell proliferation assays.[6]
Table 2: In Vitro Anti-proliferative Activity of Direct KRAS G12C Inhibitors
| Cell Line | Cancer Type | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| H358 | NSCLC | ~5 | ~7 |
| MIA PaCa-2 | Pancreatic | ~8 | ~10 |
| NCI-H2122 | NSCLC | ~6 | ~9 |
Note: IC50 values for sotorasib and adagrasib are approximate and compiled from various public sources for comparative purposes. Actual values may vary between studies.
Preclinical Efficacy: In Vivo Data
The anti-tumor activity of these inhibitors has been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
Table 3: In Vivo Anti-tumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (p.o., q.d.) | Tumor Growth Inhibition (TGI) |
| H358 | NSCLC | 25, 50, 100 mg/kg | Significant dose-dependent inhibition[2] |
| MIA PaCa-2 | Pancreatic | 25, 50, 100 mg/kg | Significant dose-dependent inhibition[2] |
p.o. = oral administration, q.d. = once daily
Table 4: In Vivo Anti-tumor Activity of Direct KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| Sotorasib | MIA PaCa-2 | Pancreatic | 25 mg/kg, q.d. | Tumor growth inhibition[8] |
| Adagrasib | H358 | NSCLC | 100 mg/kg, b.i.d. | Tumor growth inhibition |
b.i.d. = twice daily
Overcoming Resistance and Combination Strategies
A significant challenge with targeted therapies is the development of resistance. This compound has shown promise in overcoming resistance to direct KRAS G12C inhibitors.[3][6] This is attributed to its mechanism of inhibiting the upstream activator SOS1, which can be effective even when downstream resistance mechanisms emerge.
Furthermore, preclinical studies have demonstrated synergistic effects when this compound is combined with other targeted agents.[2][6][7]
Table 5: Preclinical Combination Activity of this compound
| Combination Partner | Cancer Cell Line | Effect |
| MEK Inhibitor (Trametinib) | H358, MIA PaCa-2 | Enhanced anti-proliferative effect and pERK suppression[7] |
| KRAS G12C Inhibitor (Sotorasib) | H358 | Enhanced anti-proliferative effect[7] |
| EGFR Inhibitor (Afatinib) | H358 | Enhanced anti-proliferative effect[2] |
| CDK4/6 Inhibitor | H358 | Enhanced anti-proliferative effect[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of this compound and direct KRAS inhibitors.
1. 3D Cell Proliferation Assay
-
Objective: To determine the IC50 of the inhibitors on cancer cell growth in a three-dimensional culture system that better mimics the in vivo tumor microenvironment.
-
Method:
-
Seed cancer cells in ultra-low attachment plates to form spheroids.
-
Treat spheroids with a serial dilution of the inhibitor (e.g., this compound, sotorasib, adagrasib) for a specified duration (e.g., 3-7 days).
-
Assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression.
-
2. Western Blot Analysis for Target Engagement
-
Objective: To assess the inhibition of KRAS downstream signaling pathways (e.g., MAPK pathway) by measuring the phosphorylation levels of key proteins like ERK.
-
Method:
-
Treat cancer cells with the inhibitor for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and detect the signal using chemiluminescence.
-
Quantify band intensities to determine the relative levels of p-ERK.
-
3. In Vivo Xenograft Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Method:
-
Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, inhibitor-treated).
-
Administer the inhibitor orally at specified doses and schedules.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Conclusion
This compound and direct KRAS inhibitors represent two distinct and promising approaches to targeting KRAS-driven cancers. This compound, with its pan-KRAS inhibitory mechanism via SOS1, offers the potential for broader applicability across different KRAS mutations and a strategy to overcome resistance to direct inhibitors. Direct KRAS G12C inhibitors, sotorasib and adagrasib, have demonstrated clinical proof-of-concept and provide a highly targeted therapeutic option for patients with this specific mutation. The preclinical data summarized in this guide highlight the potent anti-tumor activities of both approaches. Further research, particularly clinical trials, will be crucial in defining the optimal therapeutic positioning of this compound and direct KRAS inhibitors, both as monotherapies and in combination regimens, to improve outcomes for patients with KRAS-mutant cancers.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
RGT-018: A Pan-KRAS Inhibitor Demonstrates Broad Efficacy Across Diverse KRAS-Mutant Cancer Cell Lines
A comprehensive analysis of the SOS1 inhibitor, RGT-018, reveals its potent anti-proliferative effects and mechanism of action in a variety of cancer cell lines driven by different KRAS mutations. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to inform researchers and drug development professionals.
This compound is an orally bioavailable and selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that is crucial for the activation of KRAS.[1][2] By binding to the catalytic pocket of SOS1, this compound effectively blocks the interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP and locking KRAS in its inactive state.[2][3] This mechanism of action leads to the suppression of downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are critical for tumor cell proliferation and survival in KRAS-driven cancers.[2] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity across a broad spectrum of cancer cell lines harboring various KRAS mutations.[4][5]
Comparative Efficacy of this compound in KRAS-Mutant Cell Lines
The anti-proliferative activity of this compound has been evaluated in a panel of cancer cell lines with diverse KRAS mutations, including various G12, G13, and other mutations. The data, summarized in the table below, showcases the compound's ability to inhibit three-dimensional (3D) cell growth with IC50 values generally in the nanomolar range.
| Cell Line | Cancer Type | KRAS Mutation | This compound 3D Growth Inhibition IC50 (nmol/L) |
| H358 | Non-Small Cell Lung Cancer (NSCLC) | G12C | 36[4] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 44[4] |
| SW403 | Colorectal Cancer | G12D | 30[4] |
| AsPC-1 | Pancreatic Cancer | G12D | 133[4] |
| OCI-AML-5 | Acute Myeloid Leukemia (AML) | G12D | 633[4] |
| LXF289 | Lung Cancer | G12A | 54[4] |
Table 1: Anti-proliferative activity of this compound in a panel of KRAS-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) for 3D cell growth is shown.
Furthermore, this compound has demonstrated the ability to inhibit the phosphorylation of ERK (pERK), a key downstream effector in the KRAS signaling pathway. In H358 and MIA PaCa-2 cell lines, this compound inhibited pERK levels with IC50 values of 10 nmol/L and 9 nmol/L, respectively, indicating a clear correlation between pathway inhibition and anti-proliferative effects.[4]
Mechanism of Action and Signaling Pathway
This compound's mechanism of action centers on the inhibition of SOS1, which prevents the activation of KRAS. The following diagram illustrates the KRAS signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits SOS1, preventing KRAS activation and downstream signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Three-Dimensional (3D) Antiproliferation Assay
This assay is used to determine the concentration-dependent effect of this compound on the viability of cancer cells grown in a 3D culture, which more closely mimics the in vivo tumor environment.
-
Cell Plating: Cancer cell lines (e.g., H358, MIA PaCa-2, SW403, AsPC-1, OCI-AML-5, LXF289) are trypsinized, counted, and plated at appropriate densities (e.g., 400-5,000 cells/well) in 96-well ultra-low attachment plates.[4]
-
Compound Treatment: The day after plating, serial dilutions of this compound are prepared and added to the wells in duplicate.[4]
-
Incubation: The plates are incubated for a period of 5 to 14 days, depending on the cell line's doubling time.[4]
-
Viability Measurement: Cell viability is measured using the CellTiter-Glo® 3D Cell Viability Assay. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.[4]
-
Data Analysis: The luminescent signal is quantified using a plate reader. The data is then analyzed using software such as GraphPad Prism to determine the IC50 values.[4]
Western Blot for pERK Level Analysis
Western blotting is employed to assess the levels of phosphorylated ERK (pERK), a key biomarker of KRAS pathway activation.
-
Cell Lysis: Cells are treated with this compound at various concentrations and then lysed using a cell lysis buffer to extract total proteins.[4]
-
Protein Quantification: The concentration of the extracted proteins is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.[4]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for pERK and total ERK, followed by incubation with a secondary antibody conjugated to an enzyme that facilitates detection.[4]
-
Detection and Analysis: The protein bands are visualized using a detection reagent, and the band intensities are quantified to determine the relative levels of pERK, which are then normalized to total ERK levels.
The following diagram outlines the general workflow for evaluating this compound in KRAS-mutant cell lines.
References
A Comparative Analysis of Novel KRAS Pathway Inhibitors: RGT-018 Versus Sotorasib and Adagrasib
For Immediate Release
In the rapidly evolving landscape of targeted oncology, the development of inhibitors for KRAS-mutated cancers has marked a significant breakthrough. This guide provides a detailed comparison of a novel investigational agent, RGT-018, with the FDA-approved KRAS G12C inhibitors, sotorasib (B605408) and adagrasib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, preclinical and clinical performance, and the experimental methodologies supporting these findings.
Executive Summary
Sotorasib and adagrasib are established covalent inhibitors that directly and irreversibly target the KRAS G12C mutant protein.[1] In contrast, this compound represents a novel approach by inhibiting Son of Sevenless 1 (SOS1), a key activator that functions upstream of KRAS.[2][3] This distinction suggests that this compound could have broader applicability across different KRAS mutations, a concept supported by initial preclinical data.[2][3] While sotorasib and adagrasib have demonstrated clinical efficacy in non-small cell lung cancer (NSCLC), leading to their regulatory approval, this compound's potential is currently being explored in preclinical settings, with a focus on its single-agent activity and its synergistic effects in combination with direct KRAS G12C inhibitors.[2][4][5]
Mechanism of Action
Sotorasib and adagrasib function by forming a covalent bond with the cysteine residue of the KRAS G12C mutant protein, effectively locking it in an inactive, GDP-bound state.[6][7] This prevents the downstream signaling through pathways like the MAPK cascade, which is crucial for tumor cell proliferation and survival.
This compound, on the other hand, is a potent and selective SOS1 inhibitor.[2][3] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the conversion of inactive GDP-bound KRAS to its active GTP-bound state. By inhibiting the interaction between SOS1 and KRAS, this compound prevents the activation of both wild-type and mutant KRAS, offering a pan-KRAS inhibitory strategy.[2][3]
Figure 1: KRAS signaling pathway and points of inhibition.
Preclinical Performance
This compound
Preclinical studies have demonstrated that this compound potently blocks the interaction between KRAS and SOS1 with high selectivity.[2][3] In vitro, it has shown to inhibit the proliferation of a broad spectrum of cancer cell lines with various KRAS mutations.[2][3]
| Cell Line | KRAS Mutation | This compound IC50 (pERK) | This compound IC50 (3D Growth) |
| H358 (NSCLC) | G12C | 10 nM[2] | 36 nM[2] |
| MIA PaCa-2 (Pancreatic) | G12C | 9 nM[2] | 44 nM[2] |
Table 1: In vitro activity of this compound in KRAS G12C mutant cell lines.
Furthermore, this compound has demonstrated synergistic effects when combined with direct KRAS G12C inhibitors. In the H358 xenograft model, the combination of this compound and sotorasib led to profound tumor regression.[2]
Sotorasib and Adagrasib
Both sotorasib and adagrasib have extensive preclinical data supporting their potent and selective inhibition of KRAS G12C.
| Drug | Cell Line | IC50 (Cell Viability) |
| Adagrasib | KRAS G12C mutant cells | ~5 nM[8] |
Table 2: Preclinical potency of adagrasib.
Clinical Performance
As this compound is still in the preclinical stage, clinical data is not yet available. The following tables summarize the clinical trial outcomes for sotorasib and adagrasib in previously treated KRAS G12C-mutated NSCLC.
Sotorasib (CodeBreaK 100 & 200)
| Endpoint | Result |
| Objective Response Rate (ORR) | 37.1% - 41%[4][9][10][11] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months[4][10][11] |
| Median Overall Survival (OS) | 12.5 months[9][11] |
| 2-Year Overall Survival Rate | 33%[11] |
Table 3: Clinical efficacy of sotorasib in NSCLC.
Adagrasib (KRYSTAL-1)
| Endpoint | Result |
| Objective Response Rate (ORR) | 42.9%[5][6][7] |
| Median Progression-Free Survival (PFS) | 6.5 months[5][6][7] |
| Median Overall Survival (OS) | 12.6 months[5][6][7] |
| Intracranial ORR (in patients with CNS metastases) | 33.3%[5][6][7] |
Table 4: Clinical efficacy of adagrasib in NSCLC.
Experimental Protocols
This compound In Vitro Studies
Cell Lines and Culture:
-
H358 (NSCLC, KRAS G12C) and MIA PaCa-2 (pancreatic, KRAS G12C) cells were used.[2]
Western Blot for pERK Inhibition:
-
Cells were treated with varying concentrations of this compound.
-
Cell lysates were collected and subjected to SDS-PAGE.
-
Proteins were transferred to membranes and immunoblotted with antibodies against phosphorylated ERK (pERK) and total ERK.[2]
3D Cell Proliferation Assay:
-
Cells were seeded in ultra-low attachment plates to form spheroids.
-
Spheroids were treated with this compound for a specified duration.
-
Cell viability was assessed using a luminescent cell viability assay.[2]
Figure 2: In vitro experimental workflow for this compound.
This compound In Vivo Studies
Xenograft Model:
-
H358 cells were implanted subcutaneously in immunocompromised mice.[2]
-
Once tumors reached a certain volume, mice were randomized into treatment groups.
Drug Administration:
-
This compound was administered orally, once daily.[2]
-
Sotorasib was administered orally, once daily, in combination studies.[2]
Efficacy Evaluation:
-
Tumor volumes were measured regularly.
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for pERK).[2]
Figure 3: In vivo experimental workflow for this compound.
Conclusion
Sotorasib and adagrasib have established themselves as important therapeutic options for patients with KRAS G12C-mutated NSCLC. Their direct and potent inhibition of the mutant protein has led to meaningful clinical responses. This compound, with its distinct mechanism of inhibiting the upstream activator SOS1, presents a promising new strategy in the fight against KRAS-driven cancers. The preclinical data for this compound are encouraging, particularly its broad activity and its potential to be used in combination with direct KRAS inhibitors to achieve deeper and more durable responses. Further clinical development of this compound is eagerly anticipated to determine its ultimate role in the oncology treatment paradigm.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sotorasib Provides Durable Clinical Benefit for Patients with NSCLC and KRAS Mutations | IASLC [iaslc.org]
- 5. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows - The ASCO Post [ascopost.com]
- 6. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. ascopubs.org [ascopubs.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. targetedonc.com [targetedonc.com]
- 11. ascopubs.org [ascopubs.org]
The SOS1 Inhibitor RGT-018: A Synergistic Partner for EGFR Inhibitors in KRAS-Driven Cancers
For Immediate Release
A comprehensive evaluation of preclinical data reveals that RGT-018, a potent and selective inhibitor of the Son of Sevenless 1 (SOS1), demonstrates significant synergistic effects when combined with Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer models driven by KRAS mutations. This combination strategy presents a promising therapeutic avenue to enhance anti-tumor efficacy and overcome potential resistance mechanisms.
This compound functions by disrupting the interaction between SOS1 and KRAS, a critical step in the activation of the RAS/MAPK signaling pathway, which is a key driver of cell proliferation and survival in many cancers.[1][2][3] By inhibiting this upstream activator of KRAS, this compound has shown potent anti-proliferative activity as a single agent in a broad range of cancer cell lines with various KRAS mutations.[2][4]
Enhanced Anti-Proliferative Effects in Combination Therapy
Studies have demonstrated that combining this compound with EGFR inhibitors, such as afatinib, gefitinib, and cetuximab, leads to a more robust inhibition of cancer cell growth compared to either agent alone.[2] This synergistic effect has been observed in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer cell lines.[2]
Table 1: Synergistic Anti-Proliferative Activity of this compound in Combination with EGFR Inhibitors
| Cell Line | Cancer Type | KRAS Mutation | EGFR Inhibitor | Observed Effect |
| H358 | NSCLC | KRAS G12C | Afatinib, Gefitinib | Improved anti-proliferation effect[2] |
| LoVo | CRC | KRAS G13D | Afatinib, Gefitinib | Improved anti-proliferation effect[2] |
| PC9 | NSCLC | EGFR ex19del | Afatinib, Gefitinib | Improved anti-proliferation effect[2] |
| SW403 | CRC | KRAS G12V | Cetuximab | Improved anti-proliferation effect[2] |
This table summarizes qualitative findings from preclinical studies. Quantitative synergy data (e.g., Combination Index) is not yet publicly available.
Deeper Suppression of Key Signaling Pathways
The synergistic anti-tumor activity of the this compound and EGFR inhibitor combination is further substantiated by its enhanced ability to suppress critical downstream signaling pathways. In cellular models, the combination treatment resulted in a more profound reduction in the phosphorylation of EGFR (pEGFR), ERK (pERK), and AKT (pAKT) compared to single-agent treatment.[2] This indicates a more comprehensive blockade of the signaling cascades that drive tumor growth and survival.
Table 2: Impact of this compound and EGFR Inhibitor Combination on Downstream Signaling
| Cell Line | Cancer Type | Combination | Downstream Targets | Observed Effect |
| H358 | NSCLC | This compound + Afatinib/Gefitinib | pEGFR, pERK, pAKT | Deeper suppression compared to single agents[2] |
| PC9 | NSCLC | This compound + Afatinib/Gefitinib | pEGFR, pERK, pAKT | Deeper suppression compared to single agents[2] |
Mechanism of Synergy
The observed synergy between this compound and EGFR inhibitors can be attributed to the dual blockade of the RAS/MAPK pathway at different levels. EGFR inhibitors block the initial activation of the pathway at the receptor level, while this compound prevents the subsequent activation of KRAS, a key downstream effector. This multi-target approach can be more effective in shutting down the oncogenic signaling and may prevent the development of resistance that can occur with single-agent therapies.
References
RGT-018: A Comparative Guide to Kinase Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of RGT-018, a potent and selective inhibitor of Son of Sevenless 1 (SOS1). As the development of targeted therapies increasingly focuses on minimizing off-target effects, understanding the interaction of small molecules with the human kinome is paramount. This document compares the kinase selectivity of this compound with other known SOS1 inhibitors, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is an orally bioavailable small molecule designed to inhibit the interaction between SOS1 and KRAS.[1][2][3] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in the activation of KRAS, a key signaling protein frequently mutated in various cancers.[1][3] By blocking the SOS1-KRAS interaction, this compound effectively suppresses the downstream signaling pathways, such as the MAPK pathway, that are critical for tumor cell proliferation and survival.[1][2] While this compound's primary target is not a kinase, its selectivity profile across the human kinome is a critical determinant of its therapeutic window and potential for off-target-related toxicities.
Comparative Kinase Selectivity Profile
A key aspect of this compound's preclinical characterization is its high selectivity for SOS1 with minimal interaction with a wide array of protein kinases. This profile is advantageous, as off-target kinase inhibition can lead to unforeseen side effects.
To assess its kinase selectivity, this compound was screened against a panel of 330 different kinases at a concentration of 1 µmol/L.[4] The results of this comprehensive screen were notable: no significant off-target kinase activity was identified.[4] Another report indicated that at a 1 µM concentration, this compound showed less than 80% inhibition across this extensive kinase panel, further underscoring its selectivity.[5]
For a comprehensive comparison, the kinase selectivity of other well-characterized SOS1 inhibitors, BAY-293 and BI-3406, is also presented.
| Compound | Primary Target | Kinase Panel Size | Screening Concentration | Key Kinase Inhibition Findings |
| This compound | SOS1 | 330 kinases | 1 µM | No significant hits identified.[4] |
| BAY-293 | SOS1 | 358 kinases | 1 µM | >67% remaining activity for the kinases tested. |
| BI-3406 | SOS1 | 368 kinases | 5 µM | No off-target hits identified. |
This table clearly demonstrates that this compound, along with other leading SOS1 inhibitors, exhibits a highly selective profile with minimal interaction with the human kinome. This high degree of selectivity is a promising characteristic for a therapeutic candidate, suggesting a lower likelihood of off-target effects mediated by kinase inhibition.
Signaling Pathway of this compound's Target
This compound functions by inhibiting SOS1, a critical activator of KRAS. The following diagram illustrates the SOS1-KRAS signaling pathway and the point of intervention for this compound.
Experimental Protocols
The assessment of kinase selectivity is a critical step in drug development. The data presented for this compound was generated using established high-throughput screening methodologies. Below are detailed descriptions of the principles behind the assays used.
Kinase Selectivity Profiling Workflow
The general workflow for assessing a compound's kinase selectivity involves screening against a large panel of purified kinases and measuring the compound's ability to inhibit the activity of each kinase.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7] It is a widely used method for high-throughput screening of kinase inhibitors.
Principle: The assay is performed in two steps. First, upon completion of the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. This is crucial as high ATP concentrations can interfere with the subsequent detection step. In the second step, a "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin (B1168401) reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
Detailed Protocol Steps:
-
Kinase Reaction: A reaction mixture is prepared containing the specific kinase, the substrate (a peptide or protein), ATP, and the test compound (e.g., this compound) in a suitable buffer. The reaction is typically incubated at room temperature for a set period (e.g., 60 minutes).[8]
-
Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each reaction well. This stops the kinase reaction and consumes any unreacted ATP. This step is typically performed with a 40-minute incubation at room temperature.[9]
-
ADP to ATP Conversion and Signal Generation: A volume of Kinase Detection Reagent is added to convert ADP to ATP and to provide the luciferase and luciferin for the light-producing reaction. This is typically incubated for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is compared to controls (no inhibitor) to determine the percentage of kinase inhibition for the test compound.
Microfluidic Mobility Shift Assay (MSA)
The Microfluidic Mobility Shift Assay is another common method for assessing kinase activity and inhibition. It relies on the principle of electrophoretic separation of the substrate and product of a kinase reaction in a microfluidic chip.
Principle: A kinase adds a negatively charged phosphate (B84403) group to its substrate. This change in charge allows the substrate and the phosphorylated product to be separated in an electric field. A fluorescently labeled substrate is used, and as the reaction progresses, the amount of fluorescent product increases while the amount of fluorescent substrate decreases. The separation and quantification are performed rapidly on a microfluidic chip.
Detailed Protocol Steps:
-
Kinase Reaction: Similar to the ADP-Glo™ assay, a kinase reaction is set up with the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound.
-
Sample Introduction: A small volume of the reaction mixture is introduced into the microfluidic chip, either in real-time or after the reaction has been stopped.[10]
-
Electrophoretic Separation: A voltage is applied across the microchannels of the chip. The negatively charged phosphorylated product and the less negatively charged substrate migrate at different velocities, leading to their separation.[11]
-
Detection: As the separated substrate and product pass a detection point on the chip, their fluorescence is measured, typically by a laser-induced fluorescence detector. This results in two distinct peaks in the electropherogram.
-
Data Analysis: The areas of the substrate and product peaks are integrated to determine the percentage of substrate conversion. This is then used to calculate the percentage of inhibition by the test compound.
Conclusion
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. manuals.plus [manuals.plus]
RGT-018 Combination Therapies Demonstrate Synergistic In-Vivo Tumor Regression
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in-vivo anti-tumor efficacy of the novel SOS1 inhibitor, RGT-018, as a monotherapy and in combination with targeted agents. The experimental data herein is intended to support researchers, scientists, and drug development professionals in the evaluation of this compound for oncology applications.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of KRAS.[1][2] By binding to the catalytic site of SOS1, this compound effectively blocks the interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP and locking KRAS in its inactive state.[1] This disruption of the KRAS activation cycle leads to the suppression of downstream signaling pathways, such as the MAPK pathway (RAF-MEK-ERK), which are crucial for tumor cell proliferation and survival in KRAS-driven cancers.[3]
Comparative In-Vivo Efficacy of this compound Combinations
Preclinical studies have demonstrated that combining this compound with other targeted therapies can lead to profound and synergistic tumor regression in xenograft models of human cancers.[1][4][3][5] This guide focuses on the comparative efficacy of this compound in combination with a MEK inhibitor (trametinib) and a KRAS G12C inhibitor (sotorasib).
Experimental Protocols
The following methodologies were employed in the key in-vivo experiments:
Animal Models and Tumor Implantation:
-
Cell Lines: Human non-small cell lung carcinoma (H358) and pancreatic carcinoma (MIA PaCa-2) cell lines, both harboring KRAS mutations, were utilized.[1][4]
-
Xenograft Establishment: Athymic nude mice were subcutaneously injected with 5 x 106 cancer cells. Tumors were allowed to grow to a mean volume of 100-200 mm³ before the commencement of treatment.
Drug Formulation and Administration:
-
This compound: Formulated in a solution of 20% PEG400, 10% Solutol HS 15, and 70% of 0.5% methylcellulose (B11928114) in distilled water. Administered orally (p.o.) once daily (QD).[1]
-
Trametinib: Formulated in a solution of 5% DMSO and 95% of 0.5% methylcellulose in distilled water. Administered orally (p.o.) twice daily (BID).[1]
-
Sotorasib: Formulated in a solution of 1% Tween 80, 2% (hydroxypropyl)methyl cellulose, and 97% water (pH 2.4). Administered orally (p.o.) once daily (QD).[1]
Study Design and Endpoints:
-
Mice were randomized into vehicle control, single-agent, and combination therapy groups.
-
Tumor volumes were measured three times a week using calipers and calculated with the formula: V = (Length × Width²) / 2.[1]
-
The primary endpoints were Tumor Growth Inhibition (TGI) and tumor regression, assessed at the end of the treatment period.[1]
Quantitative Comparison of In-Vivo Tumor Regression
The following table summarizes the anti-tumor activity of this compound monotherapy and combination therapies in the H358 non-small cell lung cancer xenograft model.
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 34 | Tumor Growth Inhibition (TGI) / Regression (%) |
| Vehicle Control | - | 675 | - |
| This compound | 50 mg/kg, p.o., QD | 487 | 28% (TGI) |
| Sotorasib | 10 mg/kg, p.o., QD | 118 | 82.5% (TGI) |
| This compound + Sotorasib | 50 mg/kg + 10 mg/kg, p.o., QD | 20 | 97% (TGI) |
Data derived from the publication by Xiao et al. in Molecular Cancer Therapeutics.[1]
Visualized Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental design and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Workflow of the in-vivo tumor regression studies.
Caption: this compound mechanism of action in the KRAS signaling pathway.
Conclusion
The preclinical in-vivo data strongly indicates that this compound, when used in combination with targeted agents like MEK and KRAS G12C inhibitors, leads to a synergistic anti-tumor response that is significantly more potent than either monotherapy alone.[1][4][3][5] These findings underscore the potential of this compound as a cornerstone of combination therapy for KRAS-driven cancers and provide a solid rationale for its continued clinical development. Further investigation into the broader applicability of this compound combinations across different tumor types and KRAS mutation contexts is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a SOS1 inhibitor for KRAS-driven cancer therapy | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
RGT-018: A Pan-KRAS Inhibitor Demonstrating Broad Efficacy Across Diverse KRAS Mutations
For Immediate Release
A comprehensive analysis of preclinical data reveals the promising efficacy of RGT-018, a potent and selective SOS1 inhibitor, in cancers driven by a wide spectrum of KRAS mutations. This guide provides a detailed comparison of this compound's performance against established KRAS G12C inhibitors and other pan-KRAS inhibitors in development, supported by experimental data and detailed protocols for key assays.
Executive Summary
This compound distinguishes itself as a pan-KRAS inhibitor by targeting SOS1, a guanine (B1146940) nucleotide exchange factor essential for KRAS activation. This mechanism allows this compound to inhibit the activity of various KRAS mutants, including the most common G12 and G13 alterations. Preclinical studies demonstrate its ability to suppress KRAS signaling and inhibit the proliferation of a broad range of KRAS-driven cancer cells, both as a monotherapy and in combination with other targeted agents.[1][2][3] This positions this compound as a potentially significant therapeutic option for a larger patient population with KRAS-mutated cancers beyond the reach of currently approved mutation-specific inhibitors.
Mechanism of Action: Indirectly Silencing the KRAS Engine
Unlike inhibitors that directly target a specific KRAS mutant, this compound functions by inhibiting SOS1. SOS1 facilitates the exchange of GDP for GTP on KRAS, switching it to its active, signal-transducing state. By blocking the interaction between SOS1 and KRAS, this compound effectively prevents this activation, regardless of the specific KRAS mutation. This "pan-KRAS" inhibitory effect offers a therapeutic strategy for cancers harboring various KRAS mutations.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for RGT-018
RGT-018 is a potent and selective Son of Sevenless 1 (SOS1) inhibitor developed for research in KRAS-driven cancers.[1][2] As a potent anti-cancer agent, proper handling and disposal procedures are critical to ensure the safety of laboratory personnel and the environment. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | (R)-5-(4-((1-(3-(difluoromethyl)-2-fluorophenyl)ethyl)amino)-2-methyl-6-morpholino-7-oxo-6,7-dihydropyrido[4,3-d]pyrimidin-8-yl)picolinonitrile[1] |
| CAS Number | 2794934-49-7[1][3][4] |
| Molecular Formula | C27H24F3N7O2[1][3] |
| Molecular Weight | 535.53 g/mol [1] |
| Appearance | Solid powder |
| Purity | >99% |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL)[3]; Insoluble in water and ethanol[3] |
| Storage | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[1] |
Health and Safety Information
This compound is a potent investigational drug and should be handled with care. While a specific Safety Data Sheet (SDS) is not publicly available, it should be treated as a hazardous and potentially cytotoxic compound. All personnel must be aware of the potential health and physical hazards.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water provided the person is conscious. Call a physician.
Experimental Protocols
Stock Solution Preparation:
To prepare a stock solution, dissolve this compound powder in fresh, moisture-free DMSO to the desired concentration (e.g., 100 mg/mL).[3] For in vivo studies, specific formulations may be required, such as a mixture of DMSO, PEG300, Tween80, and saline or corn oil.[3][4]
Proper Disposal Procedures for this compound
As a potent anti-cancer agent, this compound and all associated waste must be disposed of as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.
Waste Segregation:
Proper segregation of waste at the point of generation is crucial.
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, and lab materials like weigh boats, pipette tips, and bench paper.
-
Collect in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Cytotoxic Waste" and include the name "this compound".
-
-
Liquid Waste: This includes stock solutions, experimental media containing this compound, and solvent rinses.
-
Collect in a dedicated, shatter-resistant container with a secure screw-top cap.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
Maintain a log of the contents, including the name and approximate quantity of each chemical added.
-
-
Sharps Waste: This includes needles, syringes, scalpels, and contaminated broken glass.
-
All sharps must be placed directly into a designated, puncture-proof sharps container labeled for cytotoxic waste.[5]
-
Empty Container Disposal:
Empty containers that held pure this compound must also be managed as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or another appropriate solvent).
-
Collect the rinsate (the solvent from rinsing) and dispose of it as liquid hazardous waste.[6]
-
After triple-rinsing, deface or remove the original label.
-
Dispose of the container as regular laboratory glass or plastic waste, or as instructed by your institution's Environmental Health and Safety (EHS) department.[6]
Spill and Decontamination Procedures:
In the event of a spill, immediate and proper cleanup is essential.
-
Containment: Evacuate the immediate area and prevent the spill from spreading.
-
Personal Protection: Wear appropriate PPE, including double gloves, a gown, and eye protection.
-
Cleanup:
-
For liquid spills, cover with an absorbent material.
-
For solid spills, carefully cover with damp absorbent paper to avoid raising dust.
-
Collect all cleanup materials into the designated solid cytotoxic waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action:
This compound is a potent and selective inhibitor of SOS1, a guanine (B1146940) nucleotide exchange factor that activates KRAS.[1] By binding to SOS1, this compound blocks the interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP on KRAS. This locks KRAS in its inactive, GDP-bound state, which in turn suppresses downstream signaling through the RAF-MEK-ERK and PI3K-AKT pathways, critical for cell proliferation and survival in KRAS-driven cancers.[1]
Caption: Mechanism of action of this compound as a SOS1 inhibitor.
General Experimental Workflow for In Vitro Anti-Proliferation Assay:
The following diagram outlines a typical workflow for assessing the anti-proliferative activity of this compound in cancer cell lines.
Caption: A generalized workflow for an in vitro anti-proliferation assay.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. web.uri.edu [web.uri.edu]
- 6. benchchem.com [benchchem.com]
Essential Safety and Operational Protocols for Handling RGT-018
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of RGT-018, a potent and selective SOS1 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational management of this compound. Adherence to these guidelines is essential for minimizing risk and maintaining a safe research environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound intended for research use only, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.[1] The following table outlines the recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | N/A |
| Handling of Solid this compound (Weighing, Aliquoting) | - Chemical splash goggles- Disposable lab coat or gown- Double-gloving with nitrile gloves- Enclosure in a chemical fume hood or ventilated balance enclosure | - Face shield- Respiratory protection (e.g., N95 or higher) if there is a risk of aerosolization |
| Preparation of this compound Solutions | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat | - Face shield for larger volumes- Work should be conducted in a chemical fume hood |
| Spill Cleanup and Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Chemical-resistant apron or coveralls- Respiratory protection may be required depending on the spill size and ventilation | - Face shield- Boot covers |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow provides a step-by-step guide for the lifecycle of the compound within the laboratory.
Storage and Handling
Upon receipt, this compound powder should be stored under the following conditions:
-
Short-term (days to weeks): 0-4°C in a dry, dark environment.[2]
-
Long-term (months to years): -20°C in a dry, dark environment.[2]
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[3]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| This compound Solutions | Collect in a sealed, labeled container for hazardous chemical waste. Do not dispose of down the drain. |
| Empty this compound Vials | Rinse three times with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed vial can then be disposed of according to institutional guidelines.[4] |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with federal, state, and local regulations.[5][6]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is significant, notify your institution's EHS. For small spills, wear appropriate PPE, contain the spill with an inert absorbent material, and clean the area with a decontaminating solution. All cleanup materials must be disposed of as hazardous waste. |
This compound Mechanism of Action
This compound is a potent and selective inhibitor of Son of Sevenless 1 (SOS1).[2] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in the activation of KRAS, a key protein in cell signaling pathways that control cell growth and proliferation.[2] By binding to SOS1, this compound blocks its interaction with KRAS.[3][7] This prevents the exchange of GDP for GTP on KRAS, locking it in its inactive state.[2] The inhibition of KRAS activation subsequently suppresses downstream signaling through the RAF-MEK-ERK and PI3K-AKT pathways, leading to reduced proliferation of KRAS-driven cancer cells.[2]
References
- 1. maxonchemicals.it.com [maxonchemicals.it.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jmnspecialties.com [jmnspecialties.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Discovery of this compound: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
